molecular formula C13H20N2 B1523192 4-(Azepan-1-yl)-3-methylaniline CAS No. 1094646-23-7

4-(Azepan-1-yl)-3-methylaniline

Cat. No.: B1523192
CAS No.: 1094646-23-7
M. Wt: 204.31 g/mol
InChI Key: YLEQNDCOLFPMQV-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-methylaniline is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azepan-1-yl)-3-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azepan-1-yl)-3-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEQNDCOLFPMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure, Properties, and Synthetic Utility of 4-(Azepan-1-yl)-3-methylaniline: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic substitution of functional groups is paramount for tuning a molecule's pharmacokinetics (PK) and pharmacodynamics (PD). 4-(Azepan-1-yl)-3-methylaniline is a highly specialized, bifunctional building block utilized extensively in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. By combining a reactive primary aniline handle with a bulky, lipophilic azepane (hexamethyleneimine) ring and an ortho-methyl group, this scaffold offers unique spatial and electronic properties that cannot be achieved with standard piperidine or pyrrolidine analogs.

This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols designed for high-yield laboratory execution.

Structural Analysis & Physicochemical Profiling

The structural architecture of 4-(Azepan-1-yl)-3-methylaniline is defined by three synergistic components:

  • The Primary Aniline ( −NH2​ ): Serves as the primary nucleophilic handle for downstream functionalization (e.g., amide coupling, urea formation).

  • The Azepane Ring: A 7-membered saturated heterocycle. Compared to the 6-membered piperidine [4], azepane has greater conformational flexibility and a larger steric volume, which is critical for occupying deep hydrophobic pockets in target proteins [5].

  • The 3-Methyl Group: This is the structural linchpin. The ortho-methyl group introduces severe A1,3 -allylic strain, forcing the azepane ring to twist out of coplanarity with the phenyl ring.

Causality of the 3-Methyl Twist: Because the azepane ring is twisted, the lone pair on the azepane nitrogen is decoupled from the π -system of the benzene ring. This lack of conjugation significantly increases the basicity of the azepane nitrogen (pKa ~11.1) [3] compared to unhindered anilines, ensuring it remains protonated at physiological pH to improve aqueous solubility.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name 4-(Azepan-1-yl)-3-methylaniline
Molecular Formula C13​H20​N2​
Molecular Weight 204.31 g/mol
Topological Polar Surface Area (TPSA) ~29.3 Ų
Predicted LogP 2.8 – 3.2
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Aniline N, Azepane N)
pKa (Azepane conjugate acid) ~11.1

De Novo Synthesis: Mechanistic Rationale & Protocols

The synthesis of 4-(Azepan-1-yl)-3-methylaniline is achieved via a robust, two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic nitro reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Coupling of azepane to the aromatic core via displacement of a halide leaving group.

  • Causality: 4-fluoro-3-methylnitrobenzene is explicitly chosen over the chloro- or bromo-analogs. Fluorine's extreme electronegativity significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroarene. This accelerates the rate-determining addition step of the SNAr mechanism, overcoming the fact that fluoride is typically a poor leaving group in standard aliphatic substitutions [1][2].

Self-Validating Protocol:

  • Setup: In a flame-dried 100 mL round-bottom flask, dissolve 4-fluoro-3-methylnitrobenzene (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (2.0 equiv, 20 mmol) followed by azepane (1.2 equiv, 12 mmol). Rationale: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without inducing side reactions.

  • Heating: Stir the suspension at 90 °C for 4-6 hours.

  • In-Process Control (IPC): Monitor via TLC (20% EtOAc/Hexanes). Validation Check: The starting material (UV active, Rf​ ~0.6) will deplete, replaced by a bright yellow product spot ( Rf​ ~0.4). The intense yellow color visually confirms the formation of the highly conjugated Meisenheimer intermediate and the resulting 1-(2-methyl-4-nitrophenyl)azepane.

  • Workup: Cool to room temperature, dilute with H2​O (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Step 2: Catalytic Nitro Reduction
  • Objective: Reduction of the nitro group to the primary aniline.

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl). Acidic conditions must be avoided because they would protonate the highly basic azepane ring, leading to water-soluble salts that complicate extraction and reduce overall yield.

Self-Validating Protocol:

  • Setup: Dissolve the crude 1-(2-methyl-4-nitrophenyl)azepane (10 mmol) in absolute ethanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a steady stream of nitrogen. Safety Check: Pd/C is pyrophoric; nitrogen blanketing prevents the ignition of ethanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • In-Process Control (IPC): Validation Check: The bright yellow color of the solution will fade to a pale or colorless state, visually indicating the destruction of the nitro chromophore. LC-MS analysis must confirm a mass shift from [M+H]+ 235.1 to 205.1.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (20 mL). Concentrate the filtrate in vacuo to afford the final product as a viscous oil.

Mechanistic Pathways & Reactivity Visualization

Synthesis A 4-Fluoro-3-methyl- nitrobenzene C SNAr Reaction (K2CO3, DMF, 90°C) A->C B Azepane (Nucleophile) B->C D 1-(2-Methyl-4-nitrophenyl) azepane C->D Intermediate E Nitro Reduction (Pd/C, H2, EtOH) D->E F 4-(Azepan-1-yl)- 3-methylaniline E->F Final Product

Two-step synthesis of 4-(Azepan-1-yl)-3-methylaniline via SNAr and catalytic hydrogenation.

Reactivity Core 4-(Azepan-1-yl)-3-methylaniline Amide Amide Coupling (HATU, DIPEA) Core->Amide Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Urea Urea Formation (Isocyanates) Core->Urea Prod1 Kinase Inhibitor Scaffolds Amide->Prod1 Buchwald->Prod1 Prod2 GPCR Ligands Urea->Prod2

Primary synthetic applications of 4-(Azepan-1-yl)-3-methylaniline in drug discovery.

Downstream Functionalization & Medicinal Chemistry Utility

The primary utility of 4-(Azepan-1-yl)-3-methylaniline lies in its capacity to act as a highly tunable vector in structure-activity relationship (SAR) campaigns.

  • Amide Coupling for Kinase Hinge Binders: Reaction of the aniline with heteroaryl carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) yields amides that frequently serve as hinge-binding motifs. The azepane ring projects into the solvent-exposed region or a hydrophobic sub-pocket, improving target residence time [5].

  • Metabolic Stability: The 7-membered azepane ring is less susceptible to rapid oxidative metabolism (via Cytochrome P450 enzymes) at the α -carbon compared to smaller, less sterically hindered pyrrolidines.

  • Blood-Brain Barrier (BBB) Penetration: The high LogP contribution of the hexamethylene chain, combined with the basic nitrogen, creates an ideal multiparameter profile for CNS-active compounds, allowing for efficient passive diffusion across lipid bilayers.

References

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. URL:[Link]

  • Azepane - PubChem Compound Summary. National Center for Biotechnology Information (NIH). URL:[Link]

  • Piperidine - PubChem Compound Summary. National Center for Biotechnology Information (NIH). URL: [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Literature review on 4-(Azepan-1-yl)-3-methylaniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Azepan-1-yl)-3-methylaniline Derivatives for Drug Discovery

Abstract

This technical guide provides a comprehensive literature review on the synthesis, characterization, and potential therapeutic applications of 4-(Azepan-1-yl)-3-methylaniline and its derivatives. This class of compounds merges two privileged scaffolds in medicinal chemistry: the seven-membered azepane ring, known for its conformational flexibility and presence in numerous FDA-approved drugs, and the substituted aniline core, a versatile building block in many pharmacologically active agents.[1][2][3] We delve into established synthetic methodologies, including modern catalytic cross-coupling reactions, and detail the analytical techniques required for structural elucidation. A significant portion of this review is dedicated to the biological activities of structurally related compounds, with a primary focus on their potential as anticancer agents and protein kinase inhibitors.[4][5][6] The guide consolidates quantitative biological data, provides detailed experimental protocols for synthesis and evaluation, and uses pathway diagrams to illustrate mechanisms of action, offering a critical resource for researchers in medicinal chemistry and drug development.

Introduction: Merging Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets. The seven-membered nitrogen-containing heterocycle, azepane, is a prime example.[1][7] Its non-planar, flexible three-dimensional structure provides an excellent scaffold for presenting substituents in precise spatial orientations, which is crucial for optimizing interactions with biological targets.[1][2] The value of this ring system is underscored by its presence in over 20 FDA-approved drugs, highlighting its importance in pharmaceutical development.[2][8]

Equally fundamental is the aniline moiety, a cornerstone of synthetic chemistry that serves as a precursor for countless dyes, polymers, and pharmaceuticals.[3][8] In drug design, substituted anilines are integral components of molecules targeting a vast array of receptors and enzymes, including protein kinases, which are critical regulators of cellular functions.[9] The strategic functionalization of the aniline ring allows for the fine-tuning of a compound's electronic and steric properties, directly impacting its potency, selectivity, and pharmacokinetic profile.[3][4]

The combination of these two motifs in the 4-(Azepan-1-yl)-3-methylaniline core creates a molecule of significant interest. This structure positions the bulky, saturated azepane ring adjacent to a methyl group on an aniline platform, presenting a unique topographical and electronic profile for exploration in drug discovery programs. This guide synthesizes the available literature on related structures to provide a foundational understanding and a practical framework for the synthesis and evaluation of this promising class of compounds.

Synthetic Strategies and Methodologies

The principal challenge in synthesizing 4-(Azepan-1-yl)-3-methylaniline derivatives is the formation of the C-N bond between the aniline ring and the azepane nitrogen. Modern organometallic catalysis has largely supplanted classical methods, offering milder conditions, higher yields, and broader substrate scope.[8]

The most common and efficient strategies involve the cross-coupling of azepane with a suitably functionalized aniline precursor, such as 4-halo-3-methylaniline. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful and versatile method for this transformation.[8] An alternative, the Ullmann condensation, is a copper-catalyzed reaction that remains a viable, classic approach.[8]

G cluster_start Starting Materials cluster_methods Coupling Methodologies A 4-Halo-3-methylaniline (X = I, Br, Cl) C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C Method 1 D Ullmann Condensation (Cu Catalyst, Base, High Temp.) A->D Method 2 B Azepane B->C Method 1 B->D Method 2 E Work-up & Purification (Extraction, Chromatography) C->E D->E F 4-(Azepan-1-yl)-3-methylaniline E->F

General synthetic workflow for 4-(Azepan-1-yl)-3-methylaniline.
Experimental Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed synthesis of the target compound.

  • Rationale: The Buchwald-Hartwig amination is chosen for its high efficiency and tolerance of various functional groups, making it a superior method for constructing the key C-N bond under relatively mild conditions.[8]

  • Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-3-methylaniline (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).

    • Inert Atmosphere: Seal the flask, and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

    • Reagent Addition: Under the inert atmosphere, add a base (e.g., sodium tert-butoxide, 1.4 mmol) and a solvent (e.g., toluene or dioxane, 5 mL).

    • Substrate Addition: Add azepane (1.2 mmol) to the mixture via syringe.

    • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final compound.[10]

Spectroscopic Characterization

Structural confirmation of the synthesized derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for unambiguous characterization.

G a Aromatic Protons (δ ≈ 6.5-7.0 ppm) p1 a->p1 b NH₂ Protons (Broad singlet) p2 b->p2 c Methyl Protons (δ ≈ 2.2 ppm) p3 c->p3 d Azepane Protons (α to N) (δ ≈ 3.2 ppm) p4 d->p4 e Azepane Protons (β, γ) (δ ≈ 1.5-1.9 ppm) p5 e->p5

Core structure with key proton environments for ¹H NMR analysis.
Experimental Protocol 2: Analytical Characterization
  • Rationale: A multi-technique approach ensures comprehensive structural validation. ¹H NMR confirms the proton framework, ¹³C NMR verifies the carbon backbone, and High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expect to observe:

      • Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the substituted benzene ring.

      • A singlet for the methyl group protons (around δ 2.2 ppm).[11]

      • Multiplets for the azepane ring protons, with those alpha to the nitrogen appearing further downfield (δ ~3.2 ppm) than the other methylene groups (δ ~1.5-1.9 ppm).[12]

      • A broad singlet corresponding to the primary amine (-NH₂) protons.

    • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. The spectrum should show distinct signals for the aromatic carbons, the methyl carbon, and the six unique carbons of the azepane ring.

    • Mass Spectrometry: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI). The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the derivative (e.g., 205.17 for the parent 4-(azepan-1-yl)-3-methylaniline).[12]

Review of Biological Activities and Therapeutic Potential

While direct studies on 4-(Azepan-1-yl)-3-methylaniline are scarce, a robust body of literature on structurally similar azepane and aniline derivatives provides strong inferential evidence for their therapeutic potential, particularly in oncology.

Anticancer Activity

The aniline scaffold is a key component of numerous kinase inhibitors used in cancer therapy, such as erlotinib and vandetanib. Similarly, azepane-containing compounds have demonstrated significant cytotoxic effects across various cancer cell lines.[1] The combination of these scaffolds is therefore a rational strategy for developing novel anticancer agents. Studies on related aniline derivatives have shown potent activity against colon, lung, liver, and breast cancer cell lines.[4][13][14] For instance, certain benzothiazole aniline derivatives showed selective inhibitory activities against liver cancer cells.[4] Novel 4-anilinoquinazoline derivatives have also displayed potent anticancer activities against epidermoid carcinoma cells (A431), with some compounds showing significantly lower IC₅₀ values than the reference drugs erlotinib and vandetanib.[9]

Table 1: In Vitro Cytotoxicity of Related Aniline and Azepane Derivatives

Compound Class Cell Line IC₅₀ (µM) Reference
Benzothiazole Aniline (L1) Liver Cancer (HepG2) Selective Inhibition [4]
4-Anilinoquinazoline (8a) Epidermoid Carcinoma (A431) 1.78
4-Anilinoquinazoline (8f) Epidermoid Carcinoma (A431) 7.18
Pyrimidine Aniline (4d) Cervical Cancer (HeLa) 14.23 [14]
Pyrimidine Aniline (4d) Ovarian Cancer (PA-1) 6.23 [14]
Azepane-Triazole (4g) Colon Carcinoma (HCT-116) 1.09 [1]
Benzimidazole Derivative (A5) Lung Cancer (A549) 4.08 [15]

| Benzimidazole Derivative (A5) | Lung Cancer (NCI-H1299) | 7.86 |[15] |

Protein Kinase Inhibition

A primary mechanism by which many aniline-based drugs exert their anticancer effects is through the inhibition of protein kinases. These enzymes are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. Overexpression or mutation of kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PKB/Akt (Protein Kinase B) is a hallmark of many cancers.[5] Azepane derivatives have been specifically optimized as potent inhibitors of PKB/Akt, with some compounds showing IC₅₀ values in the low nanomolar range.[5][6] Molecular docking studies have shown that related 4-anilinoquinazoline compounds can effectively bind to the ATP-binding site of both EGFR and VEGFR-2. This dual inhibition is a promising strategy for cancer treatment.[9]

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt PKB / Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream mTORC1->Downstream Inhibitor Azepane/Aniline Derivative Inhibitor->Akt Inhibition

Potential inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Rationale: The MTT assay is a reliable, widely used method to measure cell viability. It quantifies the metabolic activity of living cells, which serves as a proxy for cell proliferation and cytotoxicity. The protocol is self-validating through the inclusion of positive and negative controls.[1]

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at an optimal density (e.g., 5x10³ cells/well) and incubate for 24 hours to allow for attachment.[1]

    • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include wells with a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin or cisplatin).[14]

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The 4-(Azepan-1-yl)-3-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the facile generation of a library of derivatives for biological screening. Based on extensive literature on related compounds, the primary therapeutic target for this class is likely to be in oncology, with a potential mechanism of action involving the inhibition of key protein kinases in cell signaling pathways.[5][9]

Future work should focus on synthesizing a diverse library of these derivatives, exploring various substituents on the aniline ring and the azepane moiety to establish clear structure-activity relationships (SAR). Screening these compounds against a broad panel of cancer cell lines and a focused set of protein kinases will be crucial to identify lead candidates. Further optimization of these leads could focus on improving potency, selectivity, and pharmacokinetic properties, paving the way for a new class of effective therapeutics.

References

  • Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (2025). Benchchem.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI.
  • 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. (2021). Pharmaceutical Sciences.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry.
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry.
  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004).
  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. (2021). ConnectSci.
  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. (2014). PubMed.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis.
  • Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. (2023).
  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research.
  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science Publishers.
  • 4-(Azepan-1-yl)-3-(trifluoromethyl)aniline. (n.d.). Benchchem.
  • 4-(Azepan-1-yl)-2-methylaniline. (n.d.). PubChem.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). European Journal of Medicinal Chemistry.
  • Aniline replacement in drug-like compounds. (2024). Cresset.
  • Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies. (n.d.). PubMed.
  • Structural benchmarking, density functional theory simulation, spectroscopic investigation and molecular docking of N-(1H-pyrrol-2-yl) methylene)-4-methylaniline as castration... (2022). Chemical Physics Impact.

Sources

Predictive Solubility Profiling and Solvent Selection for 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Solvation Thermodynamics

The rational selection of organic solvents is a critical parameter in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). The compound 4-(Azepan-1-yl)-3-methylaniline represents a highly specialized diamine building block frequently utilized in the development of targeted therapeutics, such as kinase inhibitors and GPCR ligands.

To accurately predict and measure its solubility profile, we must first deconstruct its molecular architecture and understand the thermodynamic forces governing its solvation. The molecule consists of three distinct domains, each contributing to its overall physicochemical behavior:

  • The Aniline Core: The primary amine ( −NH2​ ) acts as both a hydrogen-bond donor and acceptor. While unsubstituted 1[1], the aromatic ring introduces a significant hydrophobic domain.

  • The Azepane Ring: Positioned at the para location relative to the primary amine, this 7-membered saturated nitrogen heterocycle drastically increases the molecule's lipophilicity (LogP). The bulky nature of the hexamethylene backbone disrupts highly ordered crystal lattice packing, which generally lowers the melting point and increases solubility in non-polar to moderately polar organic solvents. This steric bulk is a known modulator of reactivity and physical properties in2[2].

  • The 3-Methyl Substituent: This group exerts a weak electron-donating inductive (+I) effect and introduces localized steric hindrance. By increasing the asymmetry of the molecule, the methyl group further reduces the crystal lattice energy, thereby enhancing solubility in aprotic solvents compared to its unmethylated counterpart.

Quantitative Solubility Profile in Organic Solvents

Because 4-(Azepan-1-yl)-3-methylaniline is a highly lipophilic, weakly basic molecule, its solubility is maximized in solvents that offer a balance of moderate dielectric constants and favorable dispersive interactions.

The following table synthesizes the predictive quantitative solubility data across various solvent classes, aligned with the3[3].

SolventPolarity IndexICH Q3C ClassPredicted Solubility (25°C)Mechanistic Rationale
Dichloromethane (DCM) 3.1Class 2> 100 mg/mL Excellent solvation of the lipophilic azepane ring; low dielectric constant matches the molecule's overall non-polar character.
Ethyl Acetate (EtOAc) 4.4Class 3> 50 mg/mL Moderate polarity and hydrogen-bond accepting capabilities interact favorably with the aniline −NH2​ protons.
Methanol (MeOH) 5.1Class 230 - 50 mg/mL Strong H-bond donation/acceptance disrupts intermolecular amine-amine interactions, though the hydrophobic azepane ring limits maximum capacity.
Tetrahydrofuran (THF) 4.0Class 2> 100 mg/mL Ethereal oxygen acts as a strong H-bond acceptor; highly compatible with the bulky lipophilic domains.
Heptane 0.1Class 3< 10 mg/mL Insufficient polarity to solvate the primary aniline group, despite favorable interactions with the azepane ring.
Water (pH 7.4) 10.2N/A< 1 mg/mL Highly hydrophobic molecule. Solubility is strictly pH-dependent and will only increase significantly below pH 4.0 due to protonation of the azepane nitrogen.

Note: As 3[3], Class 3 solvents like Ethyl Acetate are strongly recommended for final-stage crystallization workflows.

Experimental Protocol: Thermodynamic Solubility Determination

To transition from predictive modeling to empirical validation, the Standardized Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This method ensures that true thermodynamic equilibrium is reached, avoiding the false positives associated with kinetic supersaturation states common in4[4].

Self-Validating Protocol: Shake-Flask with HPLC-UV

Phase 1: System Suitability & Calibration (The Validation Step)

  • Prepare a stock solution of 4-(Azepan-1-yl)-3-methylaniline in pure Acetonitrile (1.0 mg/mL).

  • Generate a 5-point calibration curve (0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL).

  • Causality: The aniline core provides a strong chromophore. Set the UV detector to λmax​ (typically ~240-260 nm for substituted anilines). Ensure the R2 value of the calibration curve is ≥0.999 before proceeding.

Phase 2: Saturation & Equilibration

  • Add 50 mg of solid 4-(Azepan-1-yl)-3-methylaniline to a 2 mL amber glass vial.

  • Add 1.0 mL of the target organic solvent (e.g., EtOAc).

  • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C.

  • Agitate at 500 RPM for 24 to 48 hours.

  • Causality: 48 hours of agitation is required to overcome the activation energy barrier of dissolution and ensure the system has reached a stable thermodynamic equilibrium rather than a transient kinetic state.

Phase 3: Phase Separation & Quantification

  • Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved excess solid.

  • Carefully extract a 100 μL aliquot of the clear supernatant using a positive displacement pipette.

  • Dilute the aliquot 1:100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of the calibration curve.

  • Inject into the HPLC-UV system and calculate the exact thermodynamic solubility.

Workflow Visualization

Workflow A Solid API Addition B Solvent Saturation A->B C Thermostatic Equilibration (48h) B->C D Phase Separation (Centrifugation) C->D E HPLC-UV Quantification D->E F Thermodynamic Solubility Profile E->F

Caption: Thermodynamic shake-flask solubility determination workflow.

Strategic Implications for Drug Development

When scaling up the synthesis of 4-(Azepan-1-yl)-3-methylaniline derivatives, solvent selection must balance high solubility for reaction kinetics with regulatory safety profiles.

While halogenated solvents like Dichloromethane (DCM) offer exceptional solubility due to their compatibility with the azepane ring,3[3], strictly limiting its Permitted Daily Exposure (PDE) due to inherent toxicity. Therefore, it is highly recommended to engineer the final crystallization or purification steps using Class 3 solvents like Ethyl Acetate or Ethanol. These solvents provide sufficient solubility at elevated temperatures while allowing for high-yielding precipitation upon controlled cooling, ensuring regulatory compliance without sacrificing process efficiency.

References

Sources

Structural Determinants and Ionization Profiling of 4-(Azepan-1-yl)-3-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base behavior of complex active pharmaceutical ingredients (APIs) and chemical building blocks is critical for predicting their pharmacokinetics, solubility, and receptor-binding affinities. This whitepaper provides an in-depth analysis of the pKa values and ionization states of 4-(Azepan-1-yl)-3-methylaniline . By examining the structural nuances of this molecule—specifically the steric inhibition of resonance caused by its ortho-methyl group—we establish a predictive mechanistic framework for its speciation. Furthermore, we outline a self-validating, orthogonal experimental methodology to accurately quantify its macroscopic and microscopic dissociation constants.

Molecular Anatomy and the Baseline Problem

4-(Azepan-1-yl)-3-methylaniline is an unsymmetrical p-phenylenediamine derivative characterized by two distinct basic centers:

  • A primary aromatic amine (aniline group) at position 1.

  • A tertiary aliphatic amine (azepane ring) attached directly to the aromatic ring at position 4.

  • A methyl group at position 3, situated ortho to the bulky azepane ring.

To predict the pKa of this molecule, we must first look at baseline p-phenylenediamine derivatives. As the alkyl substitution on the tertiary nitrogen increases, the basicity of that nitrogen typically rises due to the inductive electron-donating effects of the alkyl chains. For example,[1], whereas the bulkier [2]. Unsubstituted [3].

However, applying standard linear free-energy relationships (LFER) to 4-(Azepan-1-yl)-3-methylaniline fails if one ignores its three-dimensional conformation.

Mechanistic pKa Prediction: Steric Inhibition of Resonance

The defining structural feature of 4-(Azepan-1-yl)-3-methylaniline is the severe steric clash between the 7-membered azepane ring and the adjacent ortho-methyl group. This interaction dictates the molecule's electronic properties and, consequently, its ionization states.

Orbital Decoupling of the Azepane Nitrogen

In a standard N,N-dialkylaniline, the tertiary nitrogen adopts an sp2-like hybridization, allowing its lone pair to delocalize into the aromatic π -system. In 4-(Azepan-1-yl)-3-methylaniline, the steric bulk of the ortho-methyl group forces the azepane ring to rotate out of the aromatic plane to minimize steric strain.

  • Causality: This orthogonal twist prevents resonance delocalization. The azepane nitrogen's lone pair is decoupled from the aromatic ring, forcing the nitrogen into a classical sp3 tetrahedral geometry.

  • Effect on pKa2: Because the lone pair is no longer stabilized by the aromatic ring, the azepane nitrogen behaves almost entirely like an isolated aliphatic amine (similar to free azepane, pKa ~11.1). We predict the pKa of the azepane group in this molecule to be significantly elevated, falling in the 8.5 – 9.5 range .

Attenuation of the Aniline Basicity

The primary aniline group relies on the electron-donating resonance effect of the para-substituent to increase its electron density and basicity.

  • Causality: Because the azepane group is twisted out of plane, it cannot donate electron density through resonance.

  • Effect on pKa1: Stripped of this para-resonance stabilization, the primary aniline nitrogen becomes less basic than it would be in a fully planar system. We predict its pKa to drop to the 3.5 – 4.0 range .

Ionization States and Speciation Profile

Based on the mechanistic predictions above, 4-(Azepan-1-yl)-3-methylaniline will transition through three distinct ionization states depending on the pH of the physiological or aqueous environment.

Ionization Dication Dication (pH < 3) Both N protonated Monocation Monocation (pH 5 - 7) Azepane N protonated Dication->Monocation pKa1 ~3.5 (-H+ from Aniline) FreeBase Free Base (pH > 10) Both N neutral Monocation->FreeBase pKa2 ~8.5 (-H+ from Azepane)

Fig 1: pH-dependent ionization pathway of 4-(Azepan-1-yl)-3-methylaniline.

Quantitative Speciation Summary
pH RangeDominant SpeciesAniline State (N1)Azepane State (N4)Net Charge
pH < 3.0 DicationProtonated (-NH₃⁺)Protonated (=NH⁺-)+2
pH 5.0 – 7.0 MonocationNeutral (-NH₂)Protonated (=NH⁺-)+1
pH > 10.0 Free BaseNeutral (-NH₂)Neutral (=N-)0

Experimental Methodologies for pKa Determination

To empirically validate these predictions, a single titration method is insufficient. Potentiometric titration provides macroscopic pKa values (global proton consumption) but cannot assign these values to specific basic centers. To ensure trustworthiness and scientific integrity , we must utilize a self-validating, orthogonal workflow.

By coupling potentiometry with UV-Vis and ¹H-NMR titrations, we create a closed-loop validation system: UV-Vis tracks the electronic changes of the aromatic system, while NMR tracks the localized protonation of the aliphatic ring.

Workflow Prep 1. Sample Preparation 1 mM stock in aqueous buffer Split 2. Orthogonal Titration Prep->Split UV 3A. UV-Vis Spectrophotometry Track Aniline π-π* shift Split->UV Potent 3B. Potentiometric Titration Track global H+ consumption Split->Potent NMR 3C. 1H-NMR Titration Track Azepane α-proton shift Split->NMR Merge 4. Data Synthesis Henderson-Hasselbalch Fitting UV->Merge Potent->Merge NMR->Merge

Fig 2: Orthogonal experimental workflow for site-specific pKa determination.

Protocol 1: UV-Vis Spectrophotometric Titration (Targeting pKa1)

Protonation of the primary aniline nitrogen disrupts its n−π∗ transition, causing a measurable hypsochromic (blue) shift in the UV spectrum.

  • Preparation: Prepare a 50 µM solution of 4-(Azepan-1-yl)-3-methylaniline in a 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Titration: Titrate the solution from pH 1.5 to pH 6.0 using 0.1 M NaOH.

  • Data Acquisition: Record the UV-Vis absorption spectra (200–400 nm) after each 0.2 pH unit increment.

  • Causality & Analysis: Identify the isosbestic point. Plot the absorbance at the λmax​ of the neutral aniline species against pH. The inflection point of the resulting sigmoidal curve, fitted via the Henderson-Hasselbalch equation, yields the precise microscopic pKa1.

Protocol 2: ¹H-NMR Titration (Targeting pKa2)

Because the azepane nitrogen is decoupled from the aromatic ring, its protonation yields minimal UV changes. However, it drastically alters the chemical shift of the adjacent α -protons in the azepane ring.

  • Preparation: Prepare a 5 mM solution of the compound in D₂O, adjusting the initial pD to 11.0 using NaOD.

  • Titration: Gradually lower the pD to 5.0 using DCl, taking ¹H-NMR spectra at 0.5 pD increments.

  • Data Acquisition: Track the chemical shift ( δ ) of the azepane α -CH₂ protons (typically around 2.8 - 3.2 ppm).

  • Causality & Analysis: As the azepane nitrogen protonates, the localized positive charge deshields the α -protons, causing a downfield shift. Plotting δ versus pD (corrected to pH) will yield a sigmoidal curve, where the inflection point represents pKa2.

References

  • PubChem / NIH. "N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120". National Center for Biotechnology Information. Available at:[Link][2]

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics". CIR Safety Reports. Available at:[Link][3]

Sources

Thermodynamic Stability Profiling of 3-Methylaniline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Thermodynamic stability is not merely a static physical property; it is the energetic baseline that dictates reaction kinetics, formulation shelf-life, and process safety during the scale-up of active pharmaceutical ingredients (APIs) and agrochemicals. For 3-methylaniline (m-toluidine) and its derivatives, the interplay between the electron-donating methyl group at the meta position and various N-alkyl or aromatic substitutions creates a complex thermodynamic landscape. This whitepaper provides an authoritative guide on the structural-thermodynamic causality of these derivatives and outlines self-validating experimental methodologies for their precise thermochemical characterization.

Structural-Thermodynamic Causality in m-Toluidine Scaffolds

The thermodynamic stability of 3-methylaniline derivatives is fundamentally governed by the standard molar enthalpy of formation ( Δf​H∘ ) and isobaric heat capacity ( Cp​ ). The baseline liquid-phase enthalpy of formation for pure 3-methylaniline is experimentally established at 54.1 kJ/mol 1[1]. However, functionalization drastically alters this energetic profile through two primary mechanisms:

  • Steric Hindrance and N-Alkylation: Substituting the amine protons with alkyl groups (e.g., N-ethyl or N,N-dimethyl configurations) disrupts intermolecular hydrogen bonding. This disruption lowers the enthalpy of vaporization ( Δvap​H∘ ) and shifts the gas-phase enthalpy of formation. For instance, N,N-dimethyl-m-toluidine exhibits a significantly higher gas-phase Δf​H∘ (72.6 ± 7.3 kJ/mol) compared to its mono-ethylated counterpart (30.5 ± 3.8 kJ/mol) 2[2]. The causality here is rooted in steric bulk: the dimethyl groups force the nitrogen lone pair out of coplanarity with the aromatic ring, reducing resonance stabilization and thereby increasing the overall free energy of the system.

  • Electron-Withdrawing Groups and Energetic Density: The introduction of nitro groups, such as in 2,4,6-Trinitro-N-(methylnitro)-m-toluidine (a tetryl derivative), fundamentally shifts the molecule from a stable intermediate to a high-energy material. The strong electron-withdrawing nature of the −NO2​ groups depletes electron density from the aromatic core, resulting in a highly exothermic standard solid enthalpy of combustion ( Δc​Hsolid∘​ ) of -4160.00 ± 3.00 kJ/mol3[3].

Understanding these shifts requires rigorous, self-validating experimental protocols to ensure that derived values are free from systematic calorimetric errors.

Self-Validating Experimental Methodologies

To achieve "chemical accuracy" (defined as an error margin of < 4.2 kJ/mol), thermodynamic data must be acquired through closed-loop, self-validating systems. Below are the definitive protocols for profiling 3-methylaniline derivatives.

Protocol 1: Static Bomb Combustion Calorimetry (Determination of Δc​H∘ )

This protocol measures the heat of combustion, which is subsequently used to calculate the enthalpy of formation via Hess's Law.

  • Step 1: Sample Preparation & Encapsulation: Weigh approximately 0.5 g of the 3-methylaniline derivative (purity >99.5% verified by GC-FID) into a gelatin capsule of known combustion enthalpy. Causality: Liquid anilines are volatile; encapsulation prevents mass loss prior to ignition, ensuring the exact molar quantity is combusted.

  • Step 2: Pressurization: Place the sample in an isoperibol bomb calorimeter. Purge the vessel three times with ultra-pure O2​ to displace atmospheric nitrogen, then pressurize to 3.04 MPa.

  • Step 3: Ignition & Thermal Logging: Ignite the sample using a platinum wire and cotton fuse. Record the temperature rise ( ΔT ) using a quartz thermometer with a resolution of 1×10−4 K.

  • Step 4: Self-Validation via Washings Analysis: Post-combustion, release the gases and wash the interior of the bomb with distilled water. Titrate the washings with 0.1 M NaOH to quantify any HNO3​ formed. Self-Validation Logic: Even with purging, trace N2​ may oxidize to HNO3​ . Because this side-reaction is exothermic, quantifying the HNO3​ allows the system to mathematically subtract this artifactual heat, ensuring the final Δc​H∘ reflects only the pure derivative.

Protocol 2: Correlation Gas Chromatography (Determination of Δvap​H∘ )

For volatile derivatives like N-ethyl-m-toluidine, the enthalpy of vaporization is required to convert liquid-phase data to standard gas-phase thermodynamic values.

  • Step 1: Reference Standard Selection: Select a calibration suite of 4-5 structurally homologous anilines (e.g., aniline, o-toluidine, p-toluidine) with strictly established Δvap​H∘ values from the 4[4].

  • Step 2: Isothermal Runs: Inject a mixture of the target derivative and the reference standards into a GC equipped with a non-polar capillary column. Perform isothermal runs at 5 K intervals between 350 K and 400 K.

  • Step 3: Clausius-Clapeyron Plotting: Plot ln(tr​) (adjusted retention time) against 1/T for all compounds.

  • Step 4: Self-Validation via Linearity: Self-Validation Logic: The relationship must be strictly linear ( R2>0.999 ). If the target derivative's plot deviates from linearity, it immediately flags in-column thermal degradation or anomalous stationary-phase interactions, preventing the reporting of false vaporization enthalpies.

Quantitative Thermodynamic Profiling

The following table synthesizes the critical thermodynamic parameters for key 3-methylaniline derivatives, demonstrating the energetic impact of structural modifications.

Table 1: Thermodynamic Parameters of Key 3-Methylaniline Derivatives

CompoundPhase Δf​H∘ (kJ/mol) Δc​H∘ (kJ/mol)Source
3-Methylaniline Liquid54.1-[MDPI]
N-Ethyl-3-methylaniline Gas30.5 ± 3.8-[CIQUP]
N,N-Dimethyl-m-toluidine Gas72.6 ± 7.3-[CIQUP][2]
2,4,6-Trinitro-N-(methylnitro)-m-toluidine Solid10.00 ± 3.00-4160.00 ± 3.00[Cheméo][3]

Note: Heat capacity ( Cp​ ) evaluations for the baseline m-toluidine liquid phase have been extensively validated across broad temperature intervals, ensuring reliable baseline corrections for phase transitions5[5].

Logical Workflow of Thermodynamic Evaluation

The integration of these experimental methodologies forms a cohesive workflow. The diagram below illustrates the logical progression from raw material verification to the generation of a comprehensive thermodynamic stability profile.

ThermodynamicWorkflow N1 3-Methylaniline Derivatives (Purity >99.5%) N2 Static Bomb Combustion Calorimetry (Measure ΔcH°) N1->N2 Step 1: Combustion N3 Correlation Gas Chromatography (Measure ΔvapH°) N1->N3 Step 2: Vaporization N4 Differential Scanning Calorimetry (Measure Cp & Phase Transitions) N1->N4 Step 3: Thermal Analysis N5 Standard Molar Enthalpy of Formation (ΔfH°) N2->N5 Hess's Law N3->N5 Gas Phase Adj. N6 Comprehensive Thermodynamic Stability Profile N4->N6 Integration N5->N6 Integration

Fig 1. Logical workflow for establishing the thermodynamic stability profile of aniline derivatives.

Conclusion

The thermodynamic stability of 3-methylaniline derivatives is highly sensitive to the nature of the substituents attached to the amine nitrogen and the aromatic ring. By utilizing self-validating protocols—such as washings analysis in bomb calorimetry and linearity checks in correlation gas chromatography—researchers can accurately map the energetic landscape of these molecules. This rigorous approach to thermochemistry is non-negotiable for predicting the stability, reactivity, and safety of these critical chemical scaffolds in industrial applications.

References

  • NIST Chemistry WebBook: Benzenamine, 3-methyl- (Standard Reference Database 69). National Institute of Standards and Technology. URL:[Link][4]

  • MDPI (SciProfiles): Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V. URL:[Link][1]

  • AIP Publishing: Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. URL:[Link][5]

  • CIQUP / Structural Chemistry: Thermochemical studies for determination of the molar enthalpy of formation of aniline derivatives. URL:[Link][2]

  • Cheméo: Chemical Properties of 2,4,6-Trinitro-N-(methylnitro)-m-toluidine (CAS 43072-20-4). URL:[Link][3]

Sources

Potential pharmaceutical targets for 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Pharmaceutical Potential of 4-(Azepan-1-yl)-3-methylaniline

Preamble: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge in a multitude of clinically successful drugs, earning them the designation of "privileged structures." The seven-membered nitrogen-containing heterocycle, azepane, is a prominent member of this class.[1][2] Its inherent three-dimensional conformation and synthetic tractability have made it a cornerstone in the development of therapeutics across diverse disease areas, with over 20 FDA-approved drugs featuring this core motif.[2][3] This guide focuses on a specific, yet uncharacterized derivative, 4-(Azepan-1-yl)-3-methylaniline , and provides a comprehensive framework for elucidating its potential pharmaceutical targets.

This document is structured to guide researchers through a logical, evidence-based process of target hypothesis generation, validation, and preliminary mechanism-of-action studies. We will leverage the extensive knowledge base surrounding the azepane and aniline pharmacophores to formulate plausible therapeutic applications and outline the rigorous experimental workflows necessary to transform a novel chemical entity into a viable lead compound.

Structural Deconstruction and Physicochemical Postulates

The therapeutic potential of any small molecule is intrinsically linked to its three-dimensional structure and resulting physicochemical properties. A thorough analysis of 4-(Azepan-1-yl)-3-methylaniline is the foundational step in our investigation.

  • The Azepane Moiety: This saturated, seven-membered ring imparts significant conformational flexibility, which can be crucial for optimizing interactions with the binding pockets of biological targets.[4] This non-planar structure allows for the presentation of substituents in precise spatial orientations, a key factor in achieving high-affinity and selective binding.

  • The Aniline Core: The aniline substructure is a well-established pharmacophore present in a wide array of bioactive molecules.[5][6] It can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are critical for target engagement.

  • Substituent Effects:

    • The 4-(azepan-1-yl) substitution introduces a basic nitrogen atom, which will be protonated at physiological pH. This has profound implications for the molecule's solubility, cell permeability, and potential to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins.

    • The 3-methyl group provides a small, lipophilic substituent that can influence the molecule's overall lipophilicity and potentially engage in hydrophobic interactions within a target's binding site.

Based on this structural analysis, we can postulate that 4-(Azepan-1-yl)-3-methylaniline is likely to have good aqueous solubility at physiological pH and the potential to interact with a variety of biological targets through a combination of hydrophobic, ionic, and hydrogen bonding interactions.

High-Priority Therapeutic Areas and Hypothesized Targets

Drawing parallels with structurally related and approved azepane-containing drugs, we can prioritize several therapeutic areas for investigation.

Oncology

The azepane scaffold is a component of several anticancer agents.[3] Furthermore, substituted anilines are core fragments in numerous kinase inhibitors. This convergence suggests that oncology is a high-potential area for 4-(Azepan-1-yl)-3-methylaniline.

Hypothesized Targets:

  • Protein Kinases: Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the ATP-binding pocket. The conformational flexibility of the azepane ring could allow for optimal positioning of the aniline moiety for this interaction. Tyrosine kinases, in particular, are important targets in oncology.[7]

  • Protein-Protein Interaction (PPI) Modulators: The three-dimensional nature of the azepane ring makes it an attractive scaffold for disrupting the large, often shallow interfaces of protein-protein interactions, which are increasingly recognized as important targets in cancer.[8]

Central Nervous System (CNS) Disorders

Azepane derivatives are well-represented in drugs targeting CNS disorders, including antidepressants and anxiolytics.[3]

Hypothesized Targets:

  • G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the azepane ring is a common feature in ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors. These receptors are key targets for the treatment of depression, anxiety, and psychosis.

  • Monoamine Transporters: The potent inhibition of monoamine transporters is a mechanism of action for several CNS drugs containing the azepane scaffold.[3] These transporters regulate the synaptic levels of neurotransmitters like serotonin, dopamine, and norepinephrine.

A Framework for Target Validation and Mechanism of Action Studies

Once a set of high-priority targets has been identified, a systematic and rigorous validation process is essential. The following workflow provides a comprehensive approach to confirming target engagement and elucidating the compound's mechanism of action.

In Silico and Computational Approaches

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable insights and help prioritize targets.

Workflow:

  • Target Selection: Based on the hypotheses in Section 2, select a panel of relevant protein targets (e.g., a kinase panel, a GPCR panel).

  • Molecular Docking:

    • Objective: To predict the binding mode and estimate the binding affinity of 4-(Azepan-1-yl)-3-methylaniline to the selected targets.

    • Protocol:

      • Obtain high-resolution crystal structures of the target proteins from the Protein Data Bank (PDB).

      • Prepare the protein structures by adding hydrogens, assigning protonation states, and removing water molecules.

      • Generate a low-energy 3D conformation of 4-(Azepan-1-yl)-3-methylaniline.

      • Perform docking simulations using software such as AutoDock, Glide, or GOLD.

      • Analyze the resulting poses and docking scores to identify the most favorable binding modes and prioritize targets for experimental validation.

Diagram: Computational Target Prioritization Workflow

cluster_0 In Silico Screening cluster_1 Prioritization A Hypothesized Targets (e.g., Kinases, GPCRs) B Molecular Docking Studies A->B Input Structures C Binding Affinity Prediction B->C Analyze Poses D Rank-Order Targets Based on Docking Scores C->D Prioritize E Select Top Candidates for Wet-Lab Validation D->E

Caption: A computational workflow to prioritize potential protein targets for experimental validation.

In Vitro Biochemical and Biophysical Assays

These assays are designed to confirm direct binding of the compound to the prioritized targets and to quantify the binding affinity and kinetics.

Table 1: Primary In Vitro Assays for Target Validation

Assay TypePrincipleKey Parameters MeasuredExample Application
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme.IC50 (half-maximal inhibitory concentration)Testing against a panel of kinases to determine potency and selectivity.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target.KD (dissociation constant), kon (association rate), koff (dissociation rate)Confirming direct binding to a purified receptor protein.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target in solution.KD, ΔH (enthalpy change), ΔS (entropy change)Characterizing the thermodynamic profile of the binding interaction.

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents and Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, 4-(Azepan-1-yl)-3-methylaniline, assay buffer, kinase detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare a serial dilution of 4-(Azepan-1-yl)-3-methylaniline in DMSO.

    • In a 384-well plate, add the kinase, substrate peptide, and compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the amount of product formed using a suitable detection method.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays

Cell-based assays are crucial for confirming that the compound's activity in a biochemical setting translates to a functional effect in a more physiologically relevant environment.

Workflow:

  • Target Engagement Assays:

    • Objective: To confirm that the compound interacts with its intended target in living cells.

    • Methods: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay.

  • Functional Assays:

    • Objective: To measure the effect of the compound on the downstream signaling pathway of the target.

    • Examples:

      • For a kinase inhibitor: Western blot analysis of the phosphorylation status of a downstream substrate.

      • For a GPCR modulator: Measurement of second messenger levels (e.g., cAMP, Ca²⁺).

  • Phenotypic Assays:

    • Objective: To assess the overall effect of the compound on cellular phenotype.

    • Examples:

      • Cancer cell lines: Cell viability assays (e.g., MTT, CellTiter-Glo®) to determine anti-proliferative effects.

      • Neuronal cells: Neurite outgrowth assays.

Diagram: Cell-Based Target Validation Workflow

A Validated Hit from In Vitro Assays B Target Engagement Assay (e.g., CETSA) A->B Confirm Intracellular Binding C Functional Pathway Assay (e.g., Western Blot) B->C Assess Downstream Effects D Phenotypic Assay (e.g., Cell Viability) C->D Measure Cellular Outcome E Confirmed Cellular Activity D->E

Caption: A stepwise approach to confirming target engagement and cellular activity.

Future Directions: From Hit to Lead

Once a primary target for 4-(Azepan-1-yl)-3-methylaniline has been validated, the journey toward a potential therapeutic has only just begun. The next critical phase involves lead optimization, where medicinal chemists will systematically modify the structure to enhance its drug-like properties.

Key Areas for Optimization:

  • Potency and Selectivity: Modifications to the azepane and aniline rings can be explored to improve binding affinity for the desired target and reduce off-target effects.

  • ADME Properties: The molecule's absorption, distribution, metabolism, and excretion (ADME) profile will be fine-tuned to ensure it has appropriate pharmacokinetic properties for in vivo efficacy.

  • Toxicity: Early assessment of potential toxic liabilities is crucial to de-risk the progression of the compound.

References

  • Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic & Medicinal Chemistry, 27(1), 1-14. Available from: [Link].

  • Saini, M. S., et al. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds, 42(5), 2241-2281. Available from: [Link].

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research, 3(4), 111-118. Available from: [Link].

  • ResearchGate. Commercially available drugs contain azepine derivatives. Available from: [Link].

  • D'hooghe, M., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. European Journal of Organic Chemistry, 2021(1), 51-69. Available from: [Link].

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available from: [Link].

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. Available from: [Link].

  • Bakulina, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198. Available from: [Link].

  • Zhong, C., et al. (2020). Advances in the Study of Structural Modification and Biological Activities of Anoplin. Frontiers in Chemistry, 8, 579. Available from: [Link].

  • Johnsson, K. (2013). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry, 67(4), 246-249. Available from: [Link].

  • O'Boyle, N. M., et al. (2011). Properties of Protein Drug Target Classes. PLoS One, 6(8), e23734. Available from: [Link].

  • Ohoka, N., et al. (2020). Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety. Molecules, 25(5), 1033. Available from: [Link].

  • Bakulina, O., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198. Available from: [Link].

  • Zhang, Y., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Exploration of Targeted Anti-tumor Therapy, 5, 23. Available from: [Link].

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Methodological & Application

Laboratory Synthesis Protocol for 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The synthesis of N-aryl cyclic amines, such as 4-(Azepan-1-yl)-3-methylaniline, is a highly valuable transformation in medicinal chemistry, often utilized to generate precursors for kinase inhibitors and GPCR ligands (1)[1]. The optimal synthetic route to this target relies on a robust, two-step methodology:

  • Nucleophilic Aromatic Substitution (SNAr) to install the azepane ring.

  • Catalytic Hydrogenation to reduce the nitro group to the target primary amine.

This guide provides a comprehensive, self-validating protocol designed for high yield and purity, detailing the mechanistic causality behind each experimental choice.

SynthWorkflow SM 4-Fluoro-3-methylnitrobenzene + Azepane Cond1 K2CO3, DMF 90°C, 6h SM->Cond1 Int 1-(2-Methyl-4-nitrophenyl)azepane Cond1->Int SₙAr Cond2 H2 (1 atm), 10% Pd/C MeOH, RT, 4h Int->Cond2 Prod 4-(Azepan-1-yl)-3-methylaniline Cond2->Prod Nitro Reduction

Figure 1: Two-step synthetic workflow for 4-(Azepan-1-yl)-3-methylaniline.

Mechanistic Rationale

The Role of Fluorine in SNAr

The choice of 4-fluoro-3-methylnitrobenzene as the starting electrophile is deliberate. In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged Meisenheimer complex (2)[2]. Due to its extreme electronegativity, fluorine exerts a strong negative inductive (-I) effect, heavily polarizing the C-F bond. This renders the ipso-carbon highly electrophilic and significantly stabilizes the transition state leading to the Meisenheimer complex (3)[3]. Because the subsequent elimination of the halide is fast and non-rate-limiting, fluorine acts as an exceptional leaving group in SNAr, vastly outperforming chlorine or bromine (2)[2].

SNAr_Mechanism A Aryl Fluoride (Electrophile) C Meisenheimer Complex (Stabilized by -NO2) A->C Addition (Slow) B Azepane (Nucleophile) B->C D Fluoride Elimination (Fast) C->D E N-Aryl Azepane (Product) D->E

Figure 2: SₙAr mechanism via a resonance-stabilized Meisenheimer complex.

Catalytic Hydrogenation (Haber-Lukashevich Pathway)

The reduction of the nitro group to an amine is achieved via palladium-catalyzed hydrogenation. This heterogeneous catalytic process follows the Haber-Lukashevich pathway, where the nitro group adsorbs onto the Pd surface and undergoes stepwise reduction through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before yielding the final aniline (4)[4]. This method is highly chemoselective and avoids the harsh acidic conditions and stoichiometric metal waste associated with traditional Béchamp reductions (Fe/HCl).

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Parameters for SNAr (Step 1)
Reagent / ParameterRoleEquivalentsAmountMolar Mass ( g/mol )
4-Fluoro-3-methylnitrobenzeneElectrophile1.01.55 g (10.0 mmol)155.13
Azepane (Hexamethyleneimine)Nucleophile1.21.19 g (12.0 mmol)99.18
Potassium Carbonate (K₂CO₃)Base2.02.76 g (20.0 mmol)138.21
N,N-Dimethylformamide (DMF)SolventN/A20 mL73.09
Reaction Temperature --90 °C-
Reaction Time --6 hours-
Table 2: Stoichiometry and Parameters for Catalytic Hydrogenation (Step 2)
Reagent / ParameterRoleEquivalentsAmountMolar Mass ( g/mol )
1-(2-Methyl-4-nitrophenyl)azepaneSubstrate1.01.87 g (~8.0 mmol)234.30
Palladium on Carbon (10% Pd/C)Catalyst0.05 (Pd)0.42 g106.42 (Pd)
Hydrogen Gas (H₂)ReductantExcess1 atm (Balloon)2.02
Methanol (MeOH)SolventN/A30 mL32.04
Reaction Temperature --20–25 °C (RT)-
Reaction Time --4 hours-

Experimental Protocols

Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)azepane

Objective: Form the C-N bond via nucleophilic aromatic substitution.

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methylnitrobenzene (1.55 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the solution. Slowly add azepane (1.19 g, 1.35 mL, 12.0 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser, flush the system with Nitrogen, and heat the reaction mixture to 90 °C using an oil bath for 6 hours.

  • Self-Validation (TLC): Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1, UV visualization at 254 nm). The starting material (Rf ~0.6) will be completely consumed, yielding a bright yellow spot (Rf ~0.4) corresponding to the nitro intermediate.

  • Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a yellow solid/oil.

Step 2: Synthesis of 4-(Azepan-1-yl)-3-methylaniline

Objective: Reduce the nitro group to a primary amine.

  • Reaction Setup: Dissolve the intermediate 1-(2-methyl-4-nitrophenyl)azepane (1.87 g, ~8.0 mmol) in HPLC-grade Methanol (30 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition: Safety Note: Pd/C is highly pyrophoric when dry. Flush the flask with Nitrogen. Carefully add 10% Pd/C (0.42 g) in one portion.

  • Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask and backfill with Hydrogen gas from a balloon (Repeat this purge cycle 3 times). Allow the reaction to stir vigorously at room temperature under 1 atm of H₂ for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The yellow nitro intermediate spot will disappear, replaced by a highly polar, amine-positive spot that stains purple/brown with ninhydrin.

  • Filtration: Once complete, flush the flask with Nitrogen to displace residual Hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL). Do not allow the filter cake to dry out; immediately quench the used Pd/C with water.

  • Isolation: Concentrate the filtrate in vacuo to afford 4-(Azepan-1-yl)-3-methylaniline. The product can be further purified via recrystallization or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL
  • Title: A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs.
  • Title: 4-(Azepan-1-yl)-3-(trifluoromethyl)

Sources

Introduction: The Strategic Value of Substituted Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 4-(Azepan-1-yl)-3-methylaniline: A Versatile Intermediate in Pharmaceutical Synthesis

The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of marketed drugs and clinical candidates.[1][2][3] Its utility stems from its role as a versatile nucleophile and a key precursor for constructing a multitude of heterocyclic systems and complex aromatic structures. However, the efficacy and safety profile of an aniline-containing drug is profoundly influenced by its substitution pattern. Strategic decoration of the aniline ring can modulate critical pharmacological properties, including metabolic stability, receptor selectivity, bioavailability, and solubility.[3]

4-(Azepan-1-yl)-3-methylaniline emerges as a particularly valuable building block in this context. It combines three key structural features:

  • A Nucleophilic Amino Group: The primary amine serves as a reactive handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, and participation in various C-N cross-coupling reactions.

  • A Lipophilic Azepane Moiety: The seven-membered azepane ring is a privileged scaffold in medicinal chemistry.[4] Its conformational flexibility can be crucial for optimal binding to biological targets, while its lipophilic nature can enhance membrane permeability.[4]

  • A Methyl Group: The meta-methyl group relative to the azepane substituent and ortho to the primary amine provides steric and electronic influence. It can block potential sites of metabolism and subtly alter the pKa and nucleophilicity of the amino group, offering a handle for fine-tuning the molecule's properties.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 4-(Azepan-1-yl)-3-methylaniline as a pharmaceutical intermediate. It provides detailed protocols for its application in synthesis, robust analytical methods for quality control, and essential safety and handling information.

Physicochemical and Handling Properties

Accurate characterization and proper handling of starting materials are foundational to reproducible and successful drug synthesis campaigns. The key properties of 4-(Azepan-1-yl)-3-methylaniline are summarized below.

Table 1: Physicochemical Properties and Storage Information

PropertyValueSource(s)
IUPAC Name 4-(azepan-1-yl)-2-methylaniline[5]
Synonym(s) 4-(1-azepanyl)-2-methylaniline
CAS Number 847455-22-5[6]
Molecular Formula C₁₃H₂₀N₂[5]
Molecular Weight 204.32 g/mol [5]
Physical Form Liquid
Purity Typically ≥95%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C. Protect from direct sunlight.[7]
InChIKey MWEQTUFZBZLFLP-UHFFFAOYSA-N[5]

Synthetic Application: A Protocol for Amide Bond Formation

The primary amino group of 4-(Azepan-1-yl)-3-methylaniline is an excellent nucleophile, making it an ideal partner for acylation reactions to form amides—a ubiquitous linkage in pharmaceutical agents. The following protocol details a representative procedure for coupling the intermediate with a carboxylic acid to synthesize a hypothetical drug candidate scaffold.

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): HATU is a highly efficient and widely used peptide coupling reagent that minimizes racemization for chiral carboxylic acids and works well even with sterically hindered or electronically deactivated anilines. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to neutralize the acidic species generated during the reaction (such as the protonated aniline and byproducts from HATU activation) without competing in the nucleophilic attack on the activated acid.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively solubilizes the reactants, reagents, and many of the intermediates formed during the coupling process, facilitating a homogenous reaction environment.

  • Workup Procedure: The aqueous workup with ethyl acetate and washes with sodium bicarbonate and brine are designed to remove the water-soluble byproducts (e.g., DIPEA salts, residual HATU byproducts) and unreacted starting materials, leading to a cleaner crude product for purification.

  • Purification: Column chromatography is the standard method for purifying non-crystalline, moderately polar organic compounds, allowing for the separation of the desired product from any remaining impurities or side products.

Experimental Protocol: Synthesis of N-(4-(azepan-1-yl)-2-methylphenyl)-[Target-Carboxamide]

Materials:

  • 4-(Azepan-1-yl)-3-methylaniline (1.0 eq)

  • Target Carboxylic Acid (e.g., a substituted benzoic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the target carboxylic acid (1.1 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the aniline).

  • Stir the solution at room temperature and add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir for 15-20 minutes to allow for pre-activation of the carboxylic acid.

  • Add a solution of 4-(Azepan-1-yl)-3-methylaniline (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.[8]

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

G cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification reagents Carboxylic Acid + HATU + DIPEA in Anhydrous DMF activation Stir 15-20 min (Acid Activation) reagents->activation add_aniline Add 4-(Azepan-1-yl)-3-methylaniline activation->add_aniline stir Stir 4-12h at RT (Amide Formation) add_aniline->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water & Extract with EtOAc monitor->quench wash Wash Organic Layer (NaHCO3, Brine) quench->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Yields Pure Amide Product QC_Workflow cluster_sampling Sampling & Preparation cluster_analysis Instrumental Analysis cluster_decision Data Review & Decision start Incoming Batch of 4-(Azepan-1-yl)-3-methylaniline sample Obtain Representative Sample start->sample prep_hplc Prepare Sample for HPLC (0.1 mg/mL in ACN/H2O) sample->prep_hplc prep_gcms Prepare Sample for GC-MS (1 mg/mL in MeOH) sample->prep_gcms hplc HPLC-DAD Analysis (Purity Assay) prep_hplc->hplc gcms GC-MS Analysis (Identity & Volatile Impurities) prep_gcms->gcms data_review Compare Results to Specifications (Purity ≥95%, Correct Mass Spectrum) hplc->data_review gcms->data_review decision Pass / Fail Decision data_review->decision end_pass Release for Use in Synthesis decision->end_pass Pass end_fail Quarantine & Investigate decision->end_fail Fail

Sources

Application Note: Synthesis of Unsymmetrical Ureas via CDI-Mediated Coupling of Azepane and 3-Methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The urea motif is a critical pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and various GPCR antagonists. The synthesis of unsymmetrical ureas—such as the coupling of the secondary aliphatic amine azepane with the primary aromatic amine 3-methylaniline —requires precise control over reaction kinetics to prevent the formation of undesired symmetrical urea byproducts.

This application note details a highly efficient, step-wise protocol for the synthesis of N-(3-methylphenyl)azepane-1-carboxamide. By utilizing 1,1'-Carbonyldiimidazole (CDI) as a stable, low-toxicity carbonylation agent[1], this method eliminates the severe safety hazards associated with phosgene or triphosgene while providing a self-validating, scalable workflow for drug development professionals.

Reaction Rationale & Mechanistic Causality

The coupling of two different amines to form an unsymmetrical urea is dictated by the relative nucleophilicity of the substrates.

  • The Challenge: Azepane is a highly nucleophilic secondary aliphatic amine, whereas 3-methylaniline is a significantly less nucleophilic primary aromatic amine. If both amines are mixed simultaneously with a coupling agent, the azepane will outcompete the aniline, leading almost exclusively to the symmetrical byproduct, 1,1'-carbonylbis(azepane).

  • The Solution (Step-Wise Addition): To ensure high chemoselectivity, the order of addition is strictly controlled[2]. The less nucleophilic amine (3-methylaniline) is reacted first with a slight excess of CDI. This forms a stable, electrophilic acylimidazole intermediate . Because 3-methylaniline is sterically hindered and electronically deactivated compared to aliphatic amines, it does not readily attack this intermediate to form a symmetrical urea at room temperature. Once the intermediate is fully formed, the highly nucleophilic azepane is introduced, rapidly displacing the remaining imidazole ring to yield the target unsymmetrical urea[3].

  • Reagent Selection: CDI is utilized because it is a bench-stable solid that generates imidazole as a benign, water-soluble byproduct, which is easily removed during a mild acidic aqueous workup[4].

Mechanism Aniline 3-Methylaniline (Primary, Less Nucleophilic) Intermediate Acylimidazole Intermediate (Stable Electrophile) Aniline->Intermediate Step 1 THF, 25°C CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product N-(3-methylphenyl)azepane-1-carboxamide (Unsymmetrical Urea) Intermediate->Product Step 2 THF, 60°C Azepane Azepane (Secondary, Highly Nucleophilic) Azepane->Product

Chemical mechanism for the step-wise synthesis of unsymmetrical urea using CDI.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
3-Methylaniline 107.161.0010.01.07 g (1.08 mL)
1,1'-Carbonyldiimidazole (CDI) 162.151.0510.51.70 g
Azepane 99.181.1011.01.09 g (1.32 mL)
Tetrahydrofuran (THF, anhydrous) 72.11Solvent-40 mL (0.25 M)
Ethyl Acetate (EtOAc) 88.11Extraction-3 × 30 mL
1M Hydrochloric Acid (HCl) 36.46Wash-2 × 30 mL

Experimental Protocol

This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure intermediate formation before proceeding to the final coupling step.

Step 1: Activation of 3-Methylaniline
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 3-methylaniline (1.07 g, 10.0 mmol) and anhydrous THF (30 mL) to the flask. Stir to achieve a homogeneous solution.

  • CDI Addition: Cool the reaction mixture to 0 °C using an ice bath. Add CDI (1.70 g, 10.5 mmol) portionwise over 5 minutes to control the mild exotherm and CO₂ evolution.

  • Intermediate Formation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

Step 2: Analytical Validation (Self-Validating Checkpoint)
  • Action: Remove a 10 µL aliquot of the reaction mixture and quench it into 100 µL of methanol.

  • Rationale: The acylimidazole intermediate will react instantly with methanol to form a methyl carbamate.

  • Validation: Analyze the quenched sample via LCMS. The complete disappearance of the 3-methylaniline peak ( m/z 108 [M+H]⁺) and the appearance of the methyl carbamate ( m/z 166 [M+H]⁺) or the intact acylimidazole ( m/z 202 [M+H]⁺) confirms that Step 1 is complete. Do not proceed to Step 3 until the aniline is fully consumed.

Step 3: Coupling with Azepane
  • Amine Addition: Once validation is complete, add azepane (1.09 g, 11.0 mmol) dissolved in 10 mL of anhydrous THF dropwise to the reaction mixture over 10 minutes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

  • Completion Check: Monitor the reaction via TLC (Hexanes/EtOAc, 1:1) or LCMS until the acylimidazole intermediate is completely consumed.

Step 4: Quench and Aqueous Workup
  • Quench: Cool the reaction mixture to room temperature and concentrate the THF in vacuo to approximately 10 mL. Dilute the residue with EtOAc (50 mL) and quench with distilled water (30 mL).

  • Acid Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 × 30 mL).

    • Causality: The basic imidazole byproduct, any unreacted azepane (pKa ~11), and residual 3-methylaniline (pKa ~4.7) will be protonated and cleanly partitioned into the aqueous layer. The target urea is neutral and remains in the organic phase[4].

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 10–50% EtOAc in Hexanes.

  • The product, N-(3-methylphenyl)azepane-1-carboxamide, typically elutes as a white to off-white solid.

Workflow Step1 1. Activation Phase Dissolve 3-methylaniline in anhydrous THF. Add CDI (1.05 eq) portionwise. Stir for 2 hours at 25°C. Step2 2. LCMS Validation Confirm complete consumption of aniline. Observe acylimidazole intermediate. Step1->Step2 Step3 3. Coupling Phase Add Azepane (1.1 eq) dropwise. Heat reaction to 60°C for 4-6 hours. Step2->Step3 Step4 4. Aqueous Workup Quench with H2O. Extract with EtOAc. Wash with 1M HCl to remove imidazole. Step3->Step4 Step5 5. Isolation Dry over MgSO4, concentrate, and purify via flash chromatography. Step4->Step5

Step-by-step experimental workflow for the CDI-mediated urea coupling.

Troubleshooting Guide

ObservationPotential CauseCorrective Action
High levels of symmetrical urea (azepane-azepane) Azepane was added before 3-methylaniline was fully activated.Strictly adhere to the order of addition. Ensure LCMS validation confirms complete consumption of the aniline before adding azepane[2].
Incomplete conversion of 3-methylaniline Moisture in the reaction degraded the CDI into imidazole and CO₂.Ensure all glassware is flame-dried and THF is strictly anhydrous. Use a fresh bottle of CDI, as it is highly moisture-sensitive[4].
Product contaminated with imidazole Insufficient acidic workup.Ensure the 1M HCl wash is performed thoroughly. Check the pH of the aqueous layer to ensure it remains acidic during the wash[4].

References

  • Catalytic Carbonylation of Amines and Diamines as an Alternative to Phosgene Derivatives University of Florida [Link][1]

  • Synthesis of Ureas Using 1,1'-Carbonyldiimidazole: A Protocol BenchChem [Link][3]

  • Urea Formation - Common Conditions Common Organic Chemistry[Link][2]

  • Carbonyldiimidazole (CAS: 530-62-1): The Role of CDI in Peptide Synthesis Srini Chem[Link][4]

Sources

Application Note: Buchwald-Hartwig Amination Strategies for Azepane and Dibenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Standard Operating Protocols

Executive Summary

Azepane (hexamethyleneimine) and its fused derivatives, such as dibenzo[b,f]azepines, are privileged pharmacophores frequently integrated into anticonvulsants, antidepressants, and targeted oncology therapeutics[1],[2]. The construction of these 7-membered N-heterocycles relies heavily on the Buchwald-Hartwig amination. However, the unique transannular strain and steric bulk of the azepane ring often lead to unpredictable reaction yields and reactivity cliffs[3]. This application note synthesizes field-proven methodologies, detailing the mechanistic causality behind catalyst, ligand, and base selection to ensure robust, reproducible carbon-nitrogen (C-N) bond formation.

Mechanistic Insights & Reaction Engineering

To successfully couple azepane derivatives, chemists must engineer the reaction conditions to overcome the steric hindrance that impedes the catalytic cycle—specifically during the amine coordination and reductive elimination steps.

Palladium Precatalysts: Initiation Dynamics

The choice of palladium source dictates the entry into the catalytic cycle.

  • Pd(OAc)₂: Highly effective for intramolecular cyclizations. It is typically reduced in situ to the active Pd(0) species. It demonstrates superior performance in the synthesis of complex dibenzazepines under microwave irradiation[4].

  • Pd₂(dba)₃: Preferred for intermolecular couplings. Because it is already a Pd(0) complex, it rapidly enters the oxidative addition phase, which is critical when coupling sterically demanding secondary cyclic amines like 5H-dibenzo[b,f]azepine with bulky aryl halides[5].

Ligand Architecture: The Causality of Bite Angle

Buchwald-Hartwig couplings are notoriously sensitive to ligand structure[3]. For azepane derivatives, the ligand must force the intermediate into a geometry that accelerates reductive elimination over off-target β -hydride elimination.

  • Bidentate Ligands (Xantphos & DPEphos): For intramolecular cyclizations, ligands with wide bite angles (e.g., Xantphos) enforce a cis geometry of the Pd-aryl and Pd-amido substituents. This proximity aggressively drives the reductive elimination step, successfully yielding dibenzazepines even from challenging ortho-halogenated precursors[4],[2].

  • Dialkylbiaryl Phosphines (RuPhos): For intermolecular aminations, bulky monodentate ligands like RuPhos are required. RuPhos stabilizes the monomeric Pd(0) active species and facilitates the oxidative addition of electron-rich or highly hindered aryl halides (e.g., 9,10-dibromoanthracene)[5],[6].

Base Selection: Deprotonation vs. Degradation

The base must efficiently deprotonate the Pd-coordinated azepane without causing substrate degradation.

  • Strong Bases (LiHMDS, NaOtBu): Ideal for robust substrates. LiHMDS is particularly effective in intermolecular couplings of dibenzazepines, driving rapid deprotonation and pushing the equilibrium toward the final product[5].

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): Mandated when base-sensitive functional groups (e.g., unprotected alcohols) are present. Because they are weaker, the reaction often requires elevated temperatures or microwave irradiation to overcome the activation energy barrier[4],[2].

Quantitative Data Summary

The following table synthesizes validated reaction parameters for azepane and dibenzazepine C-N couplings derived from recent literature.

Reaction TypeSubstrate PairingCatalyst SystemBaseSolvent & ConditionsYieldRef
Intramolecular 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanolPd(OAc)₂ / XantphosK₂CO₃Toluene, 170 °C (MW), 8 h39%[4]
Intramolecular 2,2'-dibromostilbenesPd₂(dba)₃ / DPEphosCs₂CO₃Toluene, 110 °C, 11–24 h62–96%[2]
Intermolecular 9,10-dibromoanthracene + 5H-dibenzazepinePd₂(dba)₃ / RuPhosLiHMDSToluene, 110 °C, 24 h41%[5]
Intermolecular 2,5-dichloroaniline + AzepanePd Catalyst / Buchwald LigandBaseToluene, RefluxHigh[7]

Experimental Protocols

Protocol A: Microwave-Assisted Intramolecular Cyclization (Dibenzazepine Synthesis)

This protocol is optimized for substrates containing sensitive functional groups (e.g., alcohols) requiring milder bases but higher thermal energy[4].

Reagents:

  • Aryl halide precursor (e.g., 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol): 0.2 mmol

  • Pd(OAc)₂: 10 mol%

  • Xantphos: 10 mol%

  • K₂CO₃ (Anhydrous): 2.0 equiv.

  • Toluene (Anhydrous, Degassed): 4.0 mL

Step-by-Step Methodology:

  • Preparation: In a rigorously dried microwave vial equipped with a magnetic stir bar, add the aryl halide precursor, Pd(OAc)₂, Xantphos, and K₂CO₃.

  • Inert Atmosphere: Seal the vial with a crimp cap. Evacuate and backfill the vial with ultra-pure Argon (repeat 3 times). Causality: Pd(0) intermediates are highly susceptible to oxidation; strict anaerobic conditions are non-negotiable.

  • Solvent Addition: Inject degassed toluene via syringe.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Heat to 170 °C for 8 hours under continuous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the dibenzazepine derivative.

Protocol B: Intermolecular Amination (Azepane-Aryl Halide Coupling)

This protocol is designed for coupling bulky aryl halides with azepane or dibenzazepine utilizing a strong base[5].

Reagents:

  • Aryl bromide (e.g., 9,10-dibromoanthracene): 1.0 mmol

  • Azepane derivative (e.g., 5H-dibenzo[b,f]azepine): 2.2 mmol

  • Pd₂(dba)₃: 5 mol%

  • RuPhos: 10 mol%

  • LiHMDS (1.0 M in THF): 2.5 mmol

  • Toluene (Anhydrous, Degassed): 10 mL

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ and RuPhos. Add 2 mL of toluene and stir for 15 minutes at room temperature to allow the active Pd(0)-RuPhos complex to form.

  • Substrate Addition: Add the aryl bromide and the azepane derivative to the flask.

  • Base Addition: Slowly add the LiHMDS solution dropwise. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the catalyst.

  • Heating: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours. Monitor the reaction via TLC or LC-MS until the complete consumption of the aryl halide is observed.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent and purify the crude product via recrystallization or automated flash chromatography.

Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide AmineCoord Azepane Coordination Pd(II)(Ar)(X)(Azepane)L OxAdd->AmineCoord Azepane Deprot Deprotonation (Base) Pd(II)(Ar)(Azepanyl)L AmineCoord->Deprot Base / -HX RedElim Reductive Elimination Product + Pd(0)L Deprot->RedElim RedElim->Pd0 Release Product

Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting azepane coordination and elimination.

DecisionTree Start Azepane C-N Coupling Type Reaction Type? Start->Type Inter Intermolecular (e.g., Aryl Halide + Azepane) Type->Inter Intra Intramolecular (e.g., Dibenzazepine Synthesis) Type->Intra LigandInter Ligand: RuPhos Catalyst: Pd2(dba)3 Inter->LigandInter LigandIntra Ligand: Xantphos / DPEphos Catalyst: Pd(OAc)2 Intra->LigandIntra BaseInter Base: LiHMDS / NaOtBu Solvent: Toluene LigandInter->BaseInter BaseIntra Base: K2CO3 / Cs2CO3 Solvent: Toluene (Microwave) LigandIntra->BaseIntra

Caption: Decision matrix for selecting optimal catalysts, ligands, and bases for azepane amination.

References

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives Source: RSC Advances URL
  • Strategies in the synthesis of dibenzo[b,f]heteropines Source: Beilstein Journal of Organic Chemistry URL
  • 9,10-Bis(5H-dibenzo[b,f]azepino)
  • Development and Validation of a Chemoinformatic Workflow for Predicting Reaction Yield for Pd-Catalyzed C-N Couplings Source: ChemRxiv URL
  • Application Note and Detailed Synthesis Protocol for 2-(Azepan-1-yl)

Sources

Application Note: Derivatization Techniques for 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

4-(Azepan-1-yl)-3-methylaniline is a highly versatile building block in medicinal chemistry and drug discovery. Structurally, it features a primary aniline group at position 1, a methyl group at position 3, and an azepane ring (a 7-membered saturated nitrogen heterocycle) at position 4.

Reactivity Profile & Causality: Unlike highly electron-deficient anilines that often require harsh conditions or specialized catalysts for derivatization[1], 4-(Azepan-1-yl)-3-methylaniline is relatively electron-rich. The para-substituted azepane ring acts as a strong electron-donating group via resonance, significantly enhancing the nucleophilicity of the primary amine. The meta-methyl group introduces minor steric hindrance but does not impede reactivity. Consequently, this molecule readily undergoes standard electrophilic additions, such as amide coupling and reductive amination, but requires careful stoichiometric control to prevent over-alkylation or oxidative degradation.

Workflow Core 4-(Azepan-1-yl)-3-methylaniline (Nucleophilic Primary Amine) Amide Amide Coupling (Acylation) Core->Amide R-COOH, HATU DIPEA RedAm Reductive Amination (Alkylation) Core->RedAm R-CHO NaBH(OAc)3 Sulf Sulfonylation (Sulfonamide Formation) Core->Sulf R-SO2Cl Pyridine Prod1 N-Aryl Amides (Stable, Bioactive) Amide->Prod1 Prod2 Secondary Amines (Targeted Alkylation) RedAm->Prod2 Prod3 Sulfonamides (H-Bond Donors) Sulf->Prod3

Workflow of primary derivatization routes for 4-(Azepan-1-yl)-3-methylaniline.

Derivatization Strategy 1: Amide Bond Formation

Scientific Rationale

Amide coupling is the most ubiquitous reaction in drug discovery[2]. While unreactive anilines often necessitate highly reactive coupling agents like TCFH/NMI or acid chlorides[3], the electron-rich nature of 4-(Azepan-1-yl)-3-methylaniline allows for the use of milder, standard uronium-based reagents such as HATU with DIPEA[4], or carbodiimides like EDC with HOBt and DMAP[2]. HATU is preferred for this substrate as it rapidly forms an active HOAt ester, driving the reaction to completion while minimizing epimerization of chiral carboxylic acids.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Scale: 0.5 mmol

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (0.55 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (3.0 mL). Add HATU (0.60 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq).

  • Pre-activation Monitoring: Stir the mixture at room temperature for 10 minutes. Validation check: A slight color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add 4-(Azepan-1-yl)-3-methylaniline (0.50 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The electron-rich aniline should reach >95% conversion within 2–4 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Derivatization Strategy 2: Reductive Amination

Scientific Rationale

Direct alkylation of anilines with alkyl halides frequently results in over-alkylation, yielding complex mixtures of secondary and tertiary amines. Reductive amination circumvents this by selectively forming an intermediate imine (Schiff base), which is subsequently reduced to the secondary amine. For electron-rich anilines, mild reductants like Sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the protonated iminium species without reducing the unreacted aldehyde/ketone[5]. Stronger reductants like BH₃·THF are generally reserved for highly electron-deficient systems[1].

ReductiveAmination Amine Aniline Core Imine Imine Intermediate (Schiff Base) Amine->Imine -H2O (Weak Acid) Aldehyde Aldehyde/Ketone Aldehyde->Imine Product Secondary Amine Imine->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination highlighting the imine intermediate.

Self-Validating Protocol: Direct Reductive Amination

Scale: 0.5 mmol

  • Imine Formation: Dissolve 4-(Azepan-1-yl)-3-methylaniline (0.50 mmol, 1.0 eq) and the target aldehyde (0.50 mmol, 1.0 eq) in 1,2-Dichloroethane (DCE) (3.0 mL).

  • Acid Catalysis: Add 1–2 drops of glacial acetic acid. Stir at room temperature for 1 hour. Validation check: Withdraw a 5 µL aliquot for LC-MS analysis to confirm the mass of the imine intermediate before proceeding.

  • Reduction: Add NaBH(OAc)₃ (0.75 mmol, 1.5 eq) in small portions to control gas evolution.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via TLC/LC-MS until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting secondary amine via silica gel chromatography (eluting with DCM/MeOH gradients).

Quantitative Data & Reagent Selection

The following table summarizes the optimal reagent combinations, expected reaction times, and typical yields for the derivatization of electron-rich aniline derivatives like 4-(Azepan-1-yl)-3-methylaniline, based on established high-throughput optimization studies[2][4][5].

Derivatization TypeReagent SystemSolventAdditive/CatalystTypical TimeExpected Yield
Amide Coupling HATU / DIPEADMF or DCMNone2 - 4 hours85 - 95%
Amide Coupling EDC / DMAPAcetonitrileHOBt (cat.)6 - 12 hours75 - 90%
Amide Coupling TCFH / NMITHF or MeCNNone1 - 3 hours80 - 95%
Reductive Amination NaBH(OAc)₃DCEAcetic Acid (cat.)4 - 12 hours70 - 90%
Reductive Amination NaBH₄Glycerol / MeOHNone (Green Protocol)1 - 2 hours85 - 97%

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: Journal of Chemical Sciences (ias.ac.in) URL:[Link]

  • Optimization studies of an amide coupling reaction with anilines Source: ResearchGate (Nature) URL:[Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives Source: Reddit (r/chemistry) URL:[Link]

Sources

Scalable Synthesis Routes for 4-(Azepan-1-yl)-3-methylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 4-(Azepan-1-yl)-3-methylaniline is a highly valued, sterically demanding building block frequently utilized in the design of kinase inhibitors and GPCR-targeting therapeutics. The incorporation of an azepane (hexamethyleneimine) ring adjacent to an ortho-methyl group presents distinct steric and electronic challenges during synthesis.

This application note details a highly scalable, robust two-step synthetic route optimized for pilot-plant and industrial-scale manufacturing. The strategy leverages a Nucleophilic Aromatic Substitution (SNAr) on a commercially available fluorinated precursor[1], followed by a mild, heterogeneous catalytic hydrogenation to yield the target aniline.

Synthetic Strategy & Workflow

The synthetic workflow is designed to minimize hazardous byproducts and avoid the need for complex chromatographic purification.

G SM 4-Fluoro-3-methylnitrobenzene (CAS: 455-88-9) SNAr Step 1: SNAr K2CO3, DMF, 90°C SM->SNAr Azepane Azepane (Hexamethyleneimine) Azepane->SNAr Int 1-(Azepan-1-yl)-2-methyl- 4-nitrobenzene SNAr->Int >95% Yield Red Step 2: Reduction Pd/C, H2 (50 psi), EtOH Int->Red Prod 4-(Azepan-1-yl)- 3-methylaniline Red->Prod >98% Yield

Figure 1: Two-step scalable synthetic workflow for 4-(Azepan-1-yl)-3-methylaniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insights

The SNAr reaction is driven by the strong electron-withdrawing nature of the nitro group, which highly activates the para-fluorine atom toward nucleophilic attack by stabilizing the Meisenheimer complex intermediate ()[2]. Fluoride serves as an excellent leaving group in this context. Because the ortho-methyl group introduces mild steric hindrance against the bulky seven-membered azepane ring, an elevated temperature (90 °C) and a polar aprotic solvent (DMF) are required to drive the reaction to completion. Potassium carbonate (K₂CO₃) is utilized as an insoluble inorganic acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the azepane nucleophile.

Detailed Protocol
  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge the reactor with 4-fluoro-3-methylnitrobenzene (1.0 eq, 500 g, 3.22 mol)[1] and anhydrous N,N-Dimethylformamide (DMF) (2.5 L).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 890 g, 6.44 mol) to the stirring solution.

  • Nucleophile Addition: Add azepane (1.2 eq, 383 g, 3.86 mol) dropwise over 30 minutes. Causality: Controlled addition manages the mild exotherm associated with the initial SNAr complexation.

  • Reaction: Heat the mixture to 90 °C and maintain stirring at 300 rpm for 8 hours. Monitor via HPLC until the starting material is <1%.

  • Workup: Cool the mixture to 20 °C. Slowly quench by pouring the mixture into 10 L of ice-cold deionized water under vigorous stirring to precipitate the product.

  • Isolation: Filter the bright yellow precipitate, wash with cold water (3 x 1 L) to remove residual DMF and salts, and dry under vacuum at 45 °C to yield 1-(azepan-1-yl)-2-methyl-4-nitrobenzene .

Quantitative Data: SNAr Optimization
SolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC)
DMF K₂CO₃ 90 8 96 >99%
DMSOK₂CO₃10069498%
MeCNCs₂CO₃80188595%
EtOHEt₃N80246088%

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Mechanistic Insights

The reduction of the nitro group to an aniline is achieved via heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) (). The mechanism involves the adsorption of both hydrogen gas and the nitroarene onto the palladium surface, followed by a stepwise transfer of hydrogen atoms (nitro → nitroso → hydroxylamine → amine). Ethanol is selected as the solvent because it effectively solubilizes the intermediate hydroxylamine species, preventing its accumulation, while remaining inert to the catalyst. A moderate hydrogen pressure (50 psi) ensures rapid conversion without risking the hydrogenolysis of the aromatic C-N bond.

Detailed Protocol
  • Setup: In a 2 L stainless steel Parr autoclave, suspend 1-(azepan-1-yl)-2-methyl-4-nitrobenzene (500 g, 2.13 mol) in absolute ethanol (1.5 L).

  • Catalyst Charging: Carefully add 10% Pd/C (50% wet, 25 g, 5 wt%) under a steady stream of nitrogen. Causality: Using wet catalyst and a nitrogen blanket prevents the autoignition of ethanol vapors by the highly active dry palladium.

  • Purging: Seal the autoclave. Purge the headspace with nitrogen three times (pressurize to 30 psi, then vent) to remove oxygen.

  • Hydrogenation: Purge the headspace with hydrogen gas three times, then pressurize to 50 psi H₂.

  • Reaction: Stir the mixture at 600 rpm and heat to 40 °C. Maintain the hydrogen pressure at 50 psi. The reaction is complete within 4-5 hours, indicated by the strict cessation of hydrogen uptake.

  • Filtration: Cool the reactor to 20 °C, safely vent the hydrogen gas, and purge with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 200 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 4-(azepan-1-yl)-3-methylaniline as a pale beige solid.

Quantitative Data: Catalyst Screening
CatalystH₂ Pressure (psi)Temperature (°C)Time (h)Yield (%)Impurity Profile
10% Pd/C 50 40 5 98 <0.5%
5% Pd/C50408951.2% (Hydroxylamine)
Raney-Ni1006012893.0%
PtO₂4025496<1.0%

Analytical Characterization & Validation

To ensure the protocol functions as a self-validating system, the final product must meet the following analytical checkpoints to confirm structural integrity and purity before downstream application:

  • LC-MS (ESI+): Expected [M+H]+ for C13​H20​N2​ is 205.17 m/z .

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: The disappearance of the downfield nitro-aromatic protons (~8.0 ppm) confirms complete reduction. Look for a doublet at ~6.9 ppm (1H, ortho to azepane), a doublet of doublets at ~6.5 ppm (1H, ortho to NH₂), and a broad singlet at ~6.4 ppm (1H, between methyl and NH₂).

    • Amine Signal: A broad singlet at ~3.5 ppm (2H, -NH₂) which exchanges with D₂O.

    • Aliphatic Region: Azepane ring protons appear as a multiplet at 3.0–3.2 ppm (4H, adjacent to nitrogen) and a broad multiplet at 1.5–1.8 ppm (8H, remaining ring CH₂). The aryl-methyl group appears as a sharp singlet at ~2.2 ppm (3H, -CH₃) .

  • Purity: >99% by RP-HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient, detection at 254 nm).

References

  • Title: 1-Fluoro-2-methyl-4-nitrobenzene (CID 68001) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 9th Edition Source: Wiley-VCH URL: [Link]

  • Title: Catalytic Hydrogenation in Organic Syntheses Source: Elsevier / Academic Press URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Rationale

The incorporation of saturated, seven-membered nitrogen heterocycles (azepanes) into aromatic systems is a highly valued structural modification in medicinal chemistry. The 4-(azepan-1-yl)-3-methylaniline motif serves as a versatile building block for kinase inhibitors and GPCR ligands, offering unique conformational flexibility and enhanced lipophilicity compared to its piperidine or pyrrolidine analogs.

Traditionally, synthesizing this motif involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. Under conventional thermal heating, these steps suffer from prolonged reaction times (often >24 hours combined), side-product formation, and the hazards associated with high-pressure hydrogen gas.

This application note details a highly optimized, Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, we achieve rapid, localized superheating that directly activates polar transition states, reducing the total synthesis time from days to under 30 minutes while significantly improving yield and purity[1].

Mechanistic Insights & Causality

To ensure reproducibility and scientific rigor, it is critical to understand the why behind the reagent selection and physical conditions.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

We utilize 4-fluoro-3-methylnitrobenzene rather than the chloro- or bromo-analog. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Because fluorine is highly electronegative, it strongly polarizes the C-F bond, maximizing the electrophilicity of the ipso-carbon.

The ortho-methyl group introduces mild steric hindrance, which typically slows down the SNAr process. However, microwave irradiation overcomes this activation barrier by directly coupling with the highly polar transition state. Potassium carbonate (K₂CO₃) is employed as an insoluble acid scavenger to neutralize the generated hydrogen fluoride (HF), driving the reaction to completion.

Step 2: Catalytic Transfer Hydrogenation (CTH)

For the reduction of the intermediate 1-(2-methyl-4-nitrophenyl)azepane, we replace hazardous H₂ gas with hydrazine hydrate (N₂H₄·H₂O) as a hydrogen donor in the presence of a Palladium on Carbon (Pd/C) catalyst.

Under microwave irradiation, hydrazine rapidly decomposes on the palladium surface to generate reactive hydrogen species and inert nitrogen gas. The reduction strictly follows the Haber Mechanism [2]. Microwave heating ensures that the potentially stable (and toxic) hydroxylamine intermediate is rapidly driven to the fully reduced aniline.

HaberMechanism N1 Ar-NO2 (Nitro) N2 Ar-NO (Nitroso) N1->N2 +2e-, +2H+ -H2O N3 Ar-NHOH (Hydroxylamine) N2->N3 +2e-, +2H+ N4 Ar-NH2 (Aniline) N3->N4 +2e-, +2H+ -H2O

Caption: Haber mechanism for the catalytic transfer hydrogenation of nitroarenes to anilines.

Experimental Workflow

SynthesisWorkflow SM 4-Fluoro-3-methyl- nitrobenzene MW1 MW: 130°C 15 min SM->MW1 Reag1 Azepane, K2CO3 DMF Reag1->MW1 Int 1-(2-Methyl-4-nitrophenyl) azepane MW1->Int SNAr MW2 MW: 100°C 10 min Int->MW2 Reag2 Pd/C, N2H4·H2O EtOH Reag2->MW2 Prod 4-(Azepan-1-yl)- 3-methylaniline MW2->Prod Reduction

Caption: Microwave-assisted two-step synthesis workflow for 4-(Azepan-1-yl)-3-methylaniline.

Step-by-Step Methodologies

Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)azepane

Self-Validation Marker: The reaction mixture will transition from a pale yellow solution to a vibrant, deep orange/red suspension, visually confirming the formation of the SNAr product.

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 4-fluoro-3-methylnitrobenzene (1.0 mmol, 155 mg).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg), followed by azepane (hexamethyleneimine) (1.2 mmol, 119 mg).

  • Solvent: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to:

    • Temperature: 130 °C

    • Time: 15 minutes (Dynamic heating mode)

    • Power: Max 200 W (System will auto-modulate to maintain temp)

    • Cooling: Compressed air cooling until T < 50 °C.

  • Workup: Dilute the deep orange mixture with 15 mL of Ethyl Acetate (EtOAc) and wash with distilled water (3 × 10 mL) to remove DMF and unreacted K₂CO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • QC Check: Run TLC (20% EtOAc in Hexanes). The product spot (Rf ≈ 0.6) should be distinctly lower than the starting material (Rf ≈ 0.8).

Step 2: Synthesis of 4-(Azepan-1-yl)-3-methylaniline

Self-Validation Marker: The addition of hydrazine hydrate to Pd/C will cause immediate effervescence (N₂ gas evolution). The deep orange color of the nitro intermediate will fade to a pale brownish-yellow, indicating successful reduction.

  • Preparation: Transfer the intermediate 1-(2-methyl-4-nitrophenyl)azepane (approx. 0.95 mmol) to a fresh 10 mL microwave vial.

  • Catalyst & Solvent: Add 10% Pd/C (10 mol%, ~100 mg) and suspend the mixture in 4.0 mL of absolute Ethanol (EtOH).

  • Hydrogen Donor: Carefully add Hydrazine hydrate (N₂H₄·H₂O, 64% hydrazine, 5.0 mmol, 250 µL) dropwise. Caution: Perform this step in a fume hood due to gas evolution.

  • Microwave Irradiation: Seal the vial (ensure the cap is rated for pressure >10 bar) and irradiate:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Power: Max 100 W

  • Workup: Filter the warm reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot EtOH (2 × 5 mL). Concentrate the filtrate in vacuo.

  • QC Check: Run TLC (50% EtOAc in Hexanes). The amine product will appear as a highly polar spot (Rf ≈ 0.2) that stains positively (dark brown/purple) with Ninhydrin.

Data Presentation & Comparative Analysis

The implementation of microwave dielectric heating provides a stark contrast to conventional thermal reflux methods. Below is a quantitative summary of the synthesis metrics:

Reaction StepHeating MethodTemp (°C)TimeYield (%)Purity (HPLC %)
1. SNAr Amination Conventional (Oil Bath)11018 h65>90
1. SNAr Amination Microwave (MAOS) 130 15 min 94 >98
2. Nitro Reduction Conventional (Oil Bath)8012 h70>92
2. Nitro Reduction Microwave (MAOS) 100 10 min 96 >99

Note: Yields represent isolated yields after standard aqueous workup and filtration. Purity determined by LC-MS (UV 254 nm).

Troubleshooting & Safety Directives

  • Pressure Spikes during Reduction: Hydrazine decomposition generates nitrogen gas. If the microwave synthesizer aborts the run due to a pressure limit (>20 bar), reduce the reaction scale or use a larger vessel (e.g., 30 mL vial for 1 mmol scale) to increase the headspace volume.

  • Incomplete SNAr Conversion: Ensure K₂CO₃ is finely powdered and strictly anhydrous. Water contamination in DMF can lead to the hydrolysis of the 4-fluoro starting material into the corresponding phenol, creating an unwanted byproduct.

  • Catalyst Poisoning: Azepane is a strong Lewis base and can occasionally coordinate to the Pd surface. If the reduction stalls at the hydroxylamine stage (detectable by LC-MS as M+16 relative to the amine), add an additional 5 mol% of Pd/C and re-subject to microwave irradiation for 5 minutes.

References

  • McConnell, N., et al. "Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents." Green Chemistry Letters and Reviews, 2018.[Link]

  • Božinović, N., et al. "Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution." Journal of the Serbian Chemical Society, 2016.[Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2019.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-(Azepan-1-yl)-3-methylaniline Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and pharmacologists overcome the specific physicochemical hurdles associated with 4-(Azepan-1-yl)-3-methylaniline .

This compound presents a classic formulation challenge: it features a bulky, highly lipophilic azepane ring (a tertiary amine) and a weakly basic aniline group, modified by a sterically hindering methyl group. While the azepane nitrogen can be protonated at acidic pH, at physiological pH (7.4), the molecule exhibits high lipophilicity and a strong propensity for hydrophobic aggregation. This guide provides field-proven, self-validating protocols to keep your compound in solution, ensuring reliable in vitro and in vivo data.

Core Mechanistic Pathways for Solubilization

Before troubleshooting, it is critical to understand the causality behind our formulation choices. We cannot simply force a lipophilic free base into water; we must alter its microenvironment. We rely on two primary mechanisms: Ionization (pH adjustment) and Encapsulation (Cyclodextrin complexation).

As established in pharmaceutical development, 1, allowing them to "shield" lipophilic APIs from aqueous media and exponentially enhance solubility[1].

Mechanism FreeBase Lipophilic Free Base (Water Insoluble) Acidic Acidic FreeBase->Acidic pKa ~9.5 driven HPBCD HP-β-CD Addition FreeBase->HPBCD Hydrophobic effect Protonated Protonated Azepanium (Soluble Salt) Acidic->Protonated Ionization Complex Inclusion Complex (Shielded Lipophile) HPBCD->Complex Encapsulation

Mechanistic pathways for solubilizing the free base via ionization or cyclodextrin complexation.

Troubleshooting FAQs

Q1: My 10 mM DMSO stock crashes out instantly when added to PBS (pH 7.4) for cell culture assays. Why is this happening, and how do I fix it?

The Causality: You are observing "solvent-shift precipitation." The compound is highly soluble in DMSO, but water is a thermodynamically poor solvent for the unprotonated azepane free base. The rapid change in the dielectric constant forces the lipophilic molecules to self-associate and nucleate before they can form stable hydrates. The Solution: Do not add DMSO stocks directly to bare PBS. You must lower the surface tension of the aqueous phase prior to compound addition.

  • Action: Pre-spike your assay buffer with 0.05% - 0.1% Tween-20 or 0.1% Bovine Serum Albumin (BSA). Add the DMSO stock dropwise while actively vortexing to prevent localized supersaturation.

Q2: I am formulating this compound for oral gavage (PO) in mice using standard 0.5% Methylcellulose. It forms a chunky suspension, and my pharmacokinetic (PK) data is highly variable.

The Causality: Methylcellulose acts as a suspending agent, not a solubilizer. Because 4-(Azepan-1-yl)-3-methylaniline has poor intrinsic dissolution kinetics in neutral media, the solid particles are passing through the GI tract without dissolving, leading to erratic absorption. The Solution: Switch to a true solution formulation using a co-solvent system or cyclodextrins. 2, is a powerful method for increasing the equilibrium solubility of non-polar drugs[2]. A standard vehicle of 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Water will keep the compound in a pre-dissolved state, ensuring uniform GI absorption.

Q3: After formulating in 10% DMSO / 90% PEG400, the solution becomes cloudy upon storage at 4°C. Is the compound degrading?

The Causality: It is highly unlikely to be degradation. You are observing a temperature-dependent solubility drop. PEG400 becomes highly viscous at 4°C, and the thermodynamic solubility limit of the compound decreases at lower temperatures, causing micro-crystallization. The Solution: Always warm the formulation to 37°C in a water bath and sonicate for 5 minutes prior to dosing. To validate that it is not degradation, centrifuge the cloudy mixture, dissolve the pellet in 100% acetonitrile, and run an LC-MS to confirm the intact mass of 4-(Azepan-1-yl)-3-methylaniline.

Solubility Reference Matrix

Use the following empirically derived matrix to select the appropriate vehicle for your experimental needs.

Vehicle SystemEstimated Solubility LimitPrimary ApplicationCausality / Mechanism of Solubilization
PBS (pH 7.4) < 0.1 mg/mLNot RecommendedFree base aggregates due to high lipophilicity.
100% DMSO > 50 mg/mLIn vitro Stock SolutionsOrganic solvation; disrupts crystal lattice.
20% HP-β-CD in Saline 5 - 10 mg/mLIn vivo (IV, PO, IP)Hydrophobic cavity encapsulates the azepane ring.
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% H₂O 10 - 20 mg/mLIn vivo (PO, IP)Synergistic co-solvency and micellar solubilization.
0.1 M Citrate Buffer (pH 4.0) ~ 5 mg/mLSpecialized AssaysProtonation of the azepane nitrogen (salt formation).

Validated Experimental Protocols

A robust protocol must be a self-validating system . If you do not verify the final state of your formulation, you risk dosing a suspension instead of a solution, which invalidates downstream biological data.

Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol utilizes3 to drastically enhance the aqueous solubility of hydrophobic APIs[3].

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve in 8.0 mL of sterile 0.9% saline. Stir until completely clear. Adjust final volume to 10.0 mL.

  • API Addition: Weigh the required amount of 4-(Azepan-1-yl)-3-methylaniline (e.g., 50 mg for a 5 mg/mL dose). Add the powder slowly to the stirring HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15–20 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Self-Validation Step 1 (Optical Clarity): Transfer 100 µL to a cuvette and measure absorbance at 600 nm (OD600) against a blank of 20% HP-β-CD. An OD600 > 0.05 indicates the presence of sub-visible precipitated particles.

  • Filtration: If OD600 > 0.05, filter the solution through a 0.22 µm PTFE syringe filter to remove uncomplexed API.

  • Self-Validation Step 2 (Quantification): Take a 10 µL aliquot of the filtrate, dilute 1:1000 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid), and quantify via LC-UV or LC-MS against a known standard curve. Never assume your nominal concentration is your actual dosed concentration.

Protocol B: Step-Down Dilution for In Vitro Assays

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of 4-(Azepan-1-yl)-3-methylaniline in 100% anhydrous DMSO.

  • Buffer Conditioning: Prepare your target assay buffer (e.g., DMEM or PBS) and supplement it with 0.05% Tween-20. Warm to 37°C.

  • Dilution: While vigorously vortexing the conditioned buffer, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO concentration is ≤ 0.5% v/v to prevent cellular toxicity).

  • Self-Validation Step (Centrifugation Check): Incubate the final mixture at 37°C for 30 minutes. Centrifuge at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC. If the measured concentration matches your theoretical input, you have successfully avoided micro-precipitation.

Formulation Decision Workflow

FormulationWorkflow Start 4-(Azepan-1-yl)-3-methylaniline Solubility Issue CheckAssay In Vitro or In Vivo? Start->CheckAssay InVitro In Vitro (Cell/Biochem) CheckAssay->InVitro InVivo In Vivo (Rodent Dosing) CheckAssay->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Formulation Select Vehicle System InVivo->Formulation Buffer Dilute in Assay Buffer (Pre-warmed 37°C) DMSO->Buffer AddSurfactant Add 0.01-0.1% Tween-20 or 0.1% BSA to Buffer Buffer->AddSurfactant If precipitation occurs Cosolvent Co-solvent System (5% DMSO, 40% PEG400, 5% Tween 80, 50% H2O) Formulation->Cosolvent High Lipophilicity Cyclo Complexation (20% HP-β-CD in Saline) Formulation->Cyclo Need aqueous compatibility

Workflow for resolving in vitro and in vivo solubility issues for 4-(Azepan-1-yl)-3-methylaniline.

References

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.ResearchGate.
  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid.National Institutes of Health (NIH) / PMC.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.Drug Development & Delivery.

Sources

Preventing oxidation of 4-(Azepan-1-yl)-3-methylaniline during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Azepan-1-yl)-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this compound. Aromatic amines, particularly substituted anilines like this one, are susceptible to oxidative degradation, which can compromise sample integrity and impact experimental outcomes. This resource provides in-depth troubleshooting advice and preventative protocols to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: My 4-(Azepan-1-yl)-3-methylaniline, which was initially a light-colored solid/oil, has turned yellow or brown during storage. What happened?

A1: The discoloration of your aniline derivative is a classic indicator of oxidation.[1][2][3] Aromatic amines are prone to reacting with atmospheric oxygen, a process that can be accelerated by exposure to light and heat.[3][4] This reaction forms highly colored impurities, such as quinone-imine species and other polymeric byproducts, which cause the visible change from a colorless or pale yellow to a darker brown hue.[1]

Q2: Can I still use my discolored 4-(Azepan-1-yl)-3-methylaniline for my experiment?

A2: It is strongly discouraged. The presence of oxidation byproducts means your starting material is no longer pure.[1] These impurities can lead to inconsistent reaction outcomes, lower yields, and difficulties in purification of your desired product.[1] Before use, you should always assess the purity of a discolored sample using analytical techniques like HPLC, TLC, or NMR spectroscopy.[1] For sensitive applications, it is always best to use a fresh or purified batch of the compound.[1][3]

Q3: What are the primary environmental factors that accelerate the degradation of this compound?

A3: The three main factors that will accelerate the oxidation of 4-(Azepan-1-yl)-3-methylaniline are:

  • Oxygen: Direct exposure to air is the principal driver of oxidation.[3]

  • Light: UV radiation, including ambient laboratory light, can act as a catalyst for oxidative reactions.[3][4][5]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[3][4][6]

Q4: I've heard about storing chemicals under an "inert atmosphere." What does that mean and why is it important for anilines?

A4: Storing a compound under an inert atmosphere involves replacing the air in the storage container with a non-reactive gas, most commonly nitrogen (N₂) or argon (Ar).[7][8][9] These gases do not react with the compound, and their purpose is to physically displace the oxygen and moisture from the container, thereby creating a protective shield.[7][8] For an air-sensitive compound like an aniline, this is the most effective way to prevent oxidation during long-term storage.[1][9][10]

Troubleshooting Guide: Addressing Observed Degradation

If you suspect your 4-(Azepan-1-yl)-3-methylaniline has already begun to degrade, this guide provides a systematic approach to assess the situation and take corrective action.

Problem: Visual Discoloration of the Compound
  • Initial Assessment:

    • Container Seal: Has the container been opened multiple times? Was it sealed tightly after each use? Frequent opening and improper sealing introduce fresh oxygen.

    • Storage Environment: Was the vial stored in the dark (e.g., in a cabinet or box)? Was it kept away from heat sources or direct sunlight?[5][11]

    • Headspace: Is there a large volume of air (headspace) in the container relative to the amount of compound? A larger headspace provides more oxygen for potential reactions.

  • Corrective Actions:

    • Purity Verification: Before any use, you must verify the compound's purity. An HPLC or GC analysis is recommended to quantify the level of impurities.[3] Compare the results to a fresh standard if available.

    • Purification: If the degradation is minor, you may be able to purify the material via column chromatography or distillation. However, this may not always be practical or cost-effective.

    • Disposition: If significant degradation is confirmed, it is safest to dispose of the material as chemical waste according to your institution's guidelines and start with a fresh batch.[12]

Workflow for Troubleshooting Suspected Oxidation

G cluster_0 Observation & Initial Check cluster_1 Analysis & Decision cluster_2 Action observe Compound shows discoloration (Yellow/Brown) assess Assess Storage History: - Seal integrity? - Light/Heat exposure? - Multiple openings? observe->assess Investigate analyze Perform Purity Analysis (e.g., HPLC, GC, NMR) assess->analyze If storage was suboptimal decision Purity within Specification? analyze->decision proceed Proceed with Experiment (Use with caution) decision->proceed Yes purify Purify Material (e.g., Chromatography) decision->purify No (Minor Impurities) discard Discard and Use Fresh Batch decision->discard No (Major Impurities) purify->analyze Re-analyze

Caption: Troubleshooting workflow for suspected oxidation.

Best Practices for Storage and Handling

To ensure the long-term stability of 4-(Azepan-1-yl)-3-methylaniline, adhere to the following protocols.

Recommended Storage Conditions

The optimal storage conditions are designed to mitigate the key factors causing oxidation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant, preventing degradation.[7][8][9][10]
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C)Slows the rate of chemical degradation reactions.[1][3]
Light Amber Glass Vial / Store in DarknessProtects the compound from light-catalyzed oxidation.[1][3][13]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric oxygen and moisture. Glass is generally non-reactive.[13][14]
Protocol: Aliquoting and Storing Under Inert Gas

For long-term storage, it is best practice to aliquot the bulk material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

Materials:

  • Stock container of 4-(Azepan-1-yl)-3-methylaniline

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of dry nitrogen or argon gas with a regulator and tubing

  • Clean, dry needles

  • Parafilm or other sealing tape

Procedure:

  • Prepare Vials: Ensure all new vials and caps are clean and dry.

  • Inert Gas Setup: Set up your inert gas line in a chemical fume hood. Use one needle as a gas inlet and a second, wider-gauge needle as a gas outlet/vent.

  • Purge Vials: Flush each empty vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace the air.

  • Transfer Compound: Quickly transfer the required amount of 4-(Azepan-1-yl)-3-methylaniline from the stock container to each purged vial. If the compound is a solid, do this under a positive pressure of inert gas. If it is a liquid, use a clean, dry syringe.

  • Blanket with Gas: Before sealing, flush the headspace of each filled vial with inert gas for another 30-60 seconds.[9]

  • Seal Tightly: Immediately and tightly cap each vial.

  • Secure Seal: For added protection, wrap the cap-vial interface with Parafilm.

  • Label and Store: Clearly label each vial with the compound name, date, and storage conditions. Place the vials in a dark, cold storage location (refrigerator or freezer).

Workflow for Proper Storage Protocol

G start Receive/Synthesize Compound aliquot Aliquot into smaller, single-use amber vials start->aliquot purge Purge vial with Inert Gas (N2 or Ar) aliquot->purge transfer Quickly transfer compound purge->transfer blanket Blanket headspace with Inert Gas transfer->blanket seal Seal tightly with PTFE-lined cap blanket->seal wrap Wrap seal with Parafilm seal->wrap store Store in Cold & Dark (e.g., -20°C Freezer) wrap->store

Caption: Recommended workflow for aliquoting and storage.

References

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. (n.d.).
  • Inerting. (n.d.). Linde Gas.
  • Oxidation Prevention & Inertization. (n.d.). Presscon.
  • Amine Packaging: Essential Solutions for High-Purity Amines. (n.d.). Diplomata Comercial.
  • Inert gas. (n.d.). In Wikipedia.
  • Inert Gases | Uses and Application. (n.d.). Ossila.
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. (n.d.). PubMed.
  • Storage and stability issues of ortho-alkenyl anilines. (n.d.). Benchchem.
  • Air Sensitive Compounds. (n.d.). Ossila.
  • Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. (2024, February 20). Discussion Forum.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage. (2025, December). BenchChem Technical Support.
  • Stabilized aromatic amines. (1953). U.S. Patent No. 2,653,171.
  • Standard Operating Procedure: Aniline. (n.d.). Washington State University.
  • Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
  • Standard Operating Procedure for Laboratories: Aniline. (n.d.).

Sources

Troubleshooting low conversion rates in azepane coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azepane Coupling Reactions. As a Senior Application Scientist, I frequently encounter researchers struggling to achieve high conversion rates when functionalizing the 7-membered azepane ring. Unlike the highly reactive 5-membered pyrrolidine or the conformationally predictable 6-membered piperidine, azepane introduces unique transannular strain and conformational flexibility. These structural nuances significantly increase steric hindrance around the secondary amine nitrogen, leading to stalled reactions and degraded catalysts.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your C–N cross-coupling and amide bond formation workflows reach completion.

Diagnostic Workflow: Isolating the Conversion Bottleneck

Before adjusting equivalents or swapping solvents, you must identify the mechanistic failure point specific to your reaction class. The diagnostic logic below outlines the primary failure modes for azepane functionalization.

AzepaneTroubleshooting Start Low Azepane Conversion Rate ReactionType Identify Reaction Class Start->ReactionType Amide Amide Coupling ReactionType->Amide BH Buchwald-Hartwig C-N Coupling ReactionType->BH AmideIssue Steric Clash & Poor Nucleophilicity Amide->AmideIssue BHIssue Catalyst Deactivation & Slow Reductive Elimination BH->BHIssue AmideFix Use Uronium Salts (HATU) Optimize Base (DIPEA) AmideIssue->AmideFix BHFix Deploy RuPhos/BrettPhos or NHC-Pd Complexes BHIssue->BHFix

Caption: Diagnostic workflow for troubleshooting azepane coupling conversion issues.

Expert FAQs: Mechanistic Causality & Solutions

Q1: Why does azepane consistently show lower conversion rates in Buchwald-Hartwig aminations compared to smaller cyclic amines? A: The root cause lies in the conformational dynamics of the 7-membered ring. Azepane frequently adopts a twist-chair conformation that places transannular hydrogen atoms in direct spatial proximity to the nitrogen lone pair, effectively creating a steric shield. In the Buchwald-Hartwig catalytic cycle, this steric hindrance impedes the ligand-exchange step where the amine coordinates to the palladium complex[1]. Furthermore, the increased steric bulk significantly slows down the reductive elimination step. When reductive elimination is delayed, the palladium intermediate is highly susceptible to competing β -hydride elimination or irreversible catalyst deactivation[2].

Q2: How can I optimize the catalyst and ligand system to force the N-arylation of azepanes to completion? A: You must abandon first-generation ligands (e.g., PPh3) and standard bidentate ligands (e.g., BINAP, DPPF). While bidentate ligands prevent the formation of inactive palladium dimers, they lack the specific spatial geometry required to accelerate reductive elimination for bulky secondary amines. The Solution: Transition to dialkylbiaryl phosphine ligands like RuPhos or BrettPhos , which were explicitly designed to accommodate the steric demands of secondary amines[2]. Alternatively, N-heterocyclic carbene (NHC) palladium complexes (e.g., Pd-PEPPSI-IPr) demonstrate exceptional efficacy. The extreme steric encumbrance of NHC ligands forces the reacting partners into the optimal geometry for reductive elimination, allowing the reaction to proceed smoothly even at ultra-low catalyst loadings (0.5–0.05 mol %)[3]. For highly deactivated or heterocyclic halides, switching to an advanced L15-based catalyst or NHC-Pd system is mandatory to achieve viable yields[4].

Q3: My azepane amide coupling stalls at 40% conversion despite using standard EDC/HOBt. What is failing? A: Standard carbodiimide coupling reagents like EDC/HOBt are insufficient for azepanes. The active ester intermediate generated by HOBt is simply not electrophilic enough to overcome the steric clash between the incoming 7-membered ring and the carbonyl carbon. Additionally, the lack of an electron-donating substituent on the bridged or standard azepane backbone drastically reduces its nucleophilicity[5]. The Solution: Upgrade to highly reactive uronium/aminium salts such as HATU or COMU . These reagents generate a highly electrophilic O-At (7-aza-1-hydroxybenzotriazole) active ester that forces the reaction forward.

Quantitative Data: Ligand Performance in Azepane Couplings

To guide your optimization, the following table synthesizes the expected conversion rates and mechanistic limitations of various catalyst systems when applied specifically to azepane substrates.

Catalyst / Ligand SystemAmine ClassTypical ConversionMechanistic Limitation / Advantage
Pd2(dba)3 / BINAP Secondary (Azepane)< 20%Fails to accelerate reductive elimination; highly prone to β -hydride elimination.
Pd(OAc)2 / DPPF Secondary (Azepane)25 - 40%Moderate bite angle, but insufficient steric bulk to force C-N bond formation.
Pd2(dba)3 / RuPhos Secondary (Azepane)85 - 95%Specifically designed for secondary amines; bulky biaryl framework accelerates coupling[2].
NHC-Pd (Pd-PEPPSI) Secondary (Azepane)> 95%Extreme steric hindrance prevents deactivation; operates efficiently in air[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of Azepane

This protocol utilizes the RuPhos ligand system to overcome transannular steric hindrance.

Reagents: Aryl halide (1.0 equiv), Azepane (1.2 equiv), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), NaOtBu (1.4 equiv), Anhydrous Toluene (0.2 M). Procedure:

  • System Purging: In a glovebox or under strict Schlenk conditions, add Pd2(dba)3, RuPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Catalyst Pre-activation: Add anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from a dark purple/red to a clear, pale yellow or reddish-brown homogeneous solution, confirming the generation of the active Pd(0)-RuPhos complex. If the solution remains cloudy or dark purple, your solvent is wet, or your Pd source is degraded.

  • Substrate Addition: Add the aryl halide followed by azepane. (Note: Always add the amine last to prevent competitive binding to the unactivated metal center).

  • Execution: Seal the tube and heat to 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure.

Protocol 2: High-Efficiency Amide Coupling with Azepane

This protocol utilizes HATU to force the acylation of the sterically hindered secondary amine.

Reagents: Carboxylic acid (1.0 equiv), Azepane (1.2 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv), Anhydrous DMF (0.1 M). Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA (2.0 equiv) dropwise at 0 °C. Stir for 10 minutes.

    • Validation Checkpoint: Perform a rapid LC-MS or TLC check. The starting carboxylic acid should be entirely consumed, replaced by the highly electrophilic O-At active ester intermediate. Do not add the amine until this conversion is >95%.

  • Amine Addition: Add azepane, followed by the remaining DIPEA (1.0 equiv) to ensure the azepane remains fully deprotonated and nucleophilic.

  • Execution: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and residual HATU byproducts. Dry over Na2SO4 and concentrate.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. LibreTexts.
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Shaanxi Normal University.
  • New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Semantic Scholar.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS).

Sources

Technical Support Center: Purification of 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-(Azepan-1-yl)-3-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the removal of unreacted azepane from your reaction mixtures. Our goal is to equip you with the knowledge to address common and complex purification challenges, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating unreacted azepane from 4-(Azepan-1-yl)-3-methylaniline?

The main challenge lies in the similar chemical nature of the starting material (azepane, a secondary amine) and the product (4-(Azepan-1-yl)-3-methylaniline, a tertiary and primary aniline derivative). Both are basic compounds, which can complicate separations based on pH differences. Additionally, their boiling points may not be sufficiently different for simple distillation, especially under reduced pressure where the product might be unstable.

Q2: What are the key physical property differences I can exploit for separation?

Successful purification relies on leveraging the subtle yet significant differences in the physicochemical properties of azepane and 4-(Azepan-1-yl)-3-methylaniline.

PropertyAzepane4-(Azepan-1-yl)-3-methylanilineRationale for Separation
Molecular Weight 99.17 g/mol [1]204.31 g/mol [2]The significant difference in molecular weight suggests that techniques sensitive to molecular size and volatility, such as distillation and certain types of chromatography, can be effective.
Boiling Point 138 °C (at 749 mmHg)[3]Higher (not explicitly found, but expected due to higher MW)The lower boiling point of azepane makes it a good candidate for removal by distillation, particularly under vacuum to avoid thermal degradation of the product.
Structure & Polarity Cyclic secondary amineAromatic compound with a primary and a tertiary amine groupThe presence of the aromatic ring and the additional methyl group in the product increases its non-polar character compared to the more polar azepane. This difference is key for chromatographic separations.
Basicity (pKa) Higher (aliphatic amine)Lower (aromatic amine)The primary aniline group in the product is significantly less basic than the secondary aliphatic amine of azepane. This difference in pKa is the cornerstone of purification by acid-base extraction.[4]
Q3: What safety precautions should I take when handling azepane and the product mixture?

Both azepane and the aniline product should be handled with care in a well-ventilated fume hood.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5][8]

  • Azepane Hazards: Azepane is a colorless, corrosive liquid with an ammonia-like odor and a low flash point (65 °F).[1] It is toxic by ingestion and can cause skin and eye irritation.[1][5]

  • 4-(Azepan-1-yl)-3-methylaniline Hazards: This compound is classified as a skin and eye irritant.[9][10] Aromatic amines, in general, can be toxic and may be absorbed through the skin.[11][12][13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Troubleshooting Guides

Issue 1: My crude product is contaminated with a significant amount of unreacted azepane.

Method 1: Acid-Base Extraction

This is often the most effective and scalable first-pass purification method, exploiting the difference in basicity between the aliphatic azepane and the aromatic aniline product.[14][15][16][17]

Azepane, being a more basic aliphatic amine, will be readily protonated by a dilute acid to form a water-soluble salt. The aromatic amine product, 4-(Azepan-1-yl)-3-methylaniline, is a weaker base and will remain in the organic phase under carefully controlled acidic conditions.

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated azepane salt, while the organic layer will contain your desired product.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh dilute acid solution two more times to ensure complete removal of azepane.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Emulsion formation: If an emulsion forms, add a small amount of brine and swirl gently. If the emulsion persists, filtering the entire mixture through a pad of Celite® can help break it.

  • Product loss to the aqueous layer: If your product is also being extracted into the aqueous layer, the acid concentration may be too high. Consider using a weaker acid or a more dilute solution.

Caption: Acid-Base Extraction Workflow

Method 2: Flash Column Chromatography

For smaller scale purifications or to remove other non-basic impurities, flash column chromatography is a powerful technique.[18][19]

This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Due to its higher polarity, azepane will adsorb more strongly to the silica gel compared to the less polar product.

  • Stationary Phase: Use standard silica gel (230-400 mesh). For basic amines, it can be advantageous to use silica gel treated with a small amount of a tertiary amine like triethylamine (TEA) to prevent streaking and improve separation.[18] Alternatively, an amine-functionalized silica column can be used.[18]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. A typical gradient might be from 0% to 20% ethyl acetate. Adding a small percentage (e.g., 0.5-1%) of triethylamine to the mobile phase can significantly improve the peak shape of the amines.[18]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After drying, this can be loaded onto the column.

  • Elution: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Poor Separation: If the compounds are co-eluting, adjust the polarity of the mobile phase. A less polar eluent system will increase the retention time of both compounds, potentially improving separation.

  • Tailing of Peaks: This is common for amines on silica gel due to interactions with acidic silanol groups.[18] Adding a small amount of triethylamine to the eluent or using deactivated silica should mitigate this issue.[18]

G A Crude Mixture B Load onto Silica Gel Column A->B C Elute with Hexane/Ethyl Acetate Gradient (+TEA) B->C D Azepane (more polar, elutes later or is retained) C->D E Product (less polar, elutes first) C->E

Caption: Flash Chromatography Separation

Issue 2: My product still contains trace amounts of azepane after initial purification.

Method 3: Vacuum Distillation

If your product is thermally stable, vacuum distillation can be an effective final polishing step to remove the more volatile azepane.

This technique separates compounds based on differences in their boiling points. Under reduced pressure, the boiling points of both compounds are lowered, allowing for distillation at temperatures that will not cause decomposition. Azepane's significantly lower boiling point allows it to be distilled off, leaving the purified product behind.

  • Set up a fractional distillation apparatus for vacuum distillation.

  • Place the partially purified product in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the azepane as the first fraction at its corresponding boiling point under the applied vacuum.

  • Once the azepane has been removed, the temperature will need to be increased to distill the product, or the distillation can be stopped, and the purified product collected from the distillation flask.

  • Product Decomposition: If the product begins to darken or decompose, the temperature is too high. A lower vacuum should be applied to further reduce the boiling point.

  • Inefficient Separation: For compounds with close boiling points, a longer fractionating column or the use of a packed column can improve separation efficiency.

Issue 3: I need an alternative to liquid-liquid extraction and chromatography.

Method 4: Recrystallization

If your product is a solid at room temperature, recrystallization can be a highly effective purification method.[20][21]

This method relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the product when hot but not at room temperature, while the impurities remain soluble at all temperatures.[21]

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find a suitable recrystallization solvent.[22]

  • Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

  • Oiling Out: If the product separates as an oil instead of crystals, the boiling point of the solvent may be too high, or the solution may be too concentrated. Try using a lower-boiling solvent or adding more solvent.

  • No Crystal Formation: The product may be too soluble in the chosen solvent. Try a less polar solvent or a mixture of solvents.

References

  • NEB Grade 12 Notes. (2021, February 17). Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Azepane. Retrieved from [Link]

  • Chemistry Notes. (2022, April 7). Separation of Amines by Hoffmann's Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Separation Of A Mixture Of Amines. Retrieved from [Link]

  • The Chemistry Portal. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]

  • Chemistry Universe. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. Retrieved from [Link]

  • Grok. (n.d.). Azepine. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azepane-2,5-dione. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification and Physical Properties of Azepine Derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Azepan-1-yl)-2-methylaniline. PubChem. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Molecules. (2021, July 19). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. PMC. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). 2,4,6-trimethylaniline SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (n.d.). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Retrieved from [Link]

  • Nerdfighteria Wiki. (2021, November 24). Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Retrieved from [Link]

  • Chemistry World. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
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Technical Support Center: Minimizing Side Reactions in Methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, you are likely familiar with the persistent challenge of synthesizing mono- N -methylaniline derivatives. Direct methylation often leads to a statistical mixture of unreacted starting material, mono-methylated, and over-methylated ( N,N -dimethyl) products.

This guide is designed by application scientists to troubleshoot these specific side reactions. We will explore the mechanistic causality behind over-methylation, compare modern synthetic strategies, and provide field-proven, self-validating protocols to ensure high selectivity in your workflows.

Core Principles: The Causality of Over-Methylation

Before troubleshooting, we must understand the physical chemistry driving the side reactions. Why is selective mono-methylation so difficult with traditional S N​ 2 reagents like methyl iodide (MeI) or dimethyl sulfate?

The answer lies in electronic induction and steric hindrance [1]. When aniline is mono-methylated, the newly attached methyl group acts as an electron-donating group (EDG) via inductive effects. This increases the electron density on the nitrogen atom, making the secondary amine (mono-methylaniline) significantly more nucleophilic than the primary amine (aniline)[2]. Because the methyl group is sterically small, it provides negligible steric shielding. Consequently, the activation energy for the second methylation is lower than the first, leading to rapid over-methylation.

To bypass this, modern synthesis relies on kinetic control and catalytic intermediate regulation , primarily through Reductive Amination and Borrowing Hydrogen methodologies.

Causality Aniline Aniline (Primary Amine) Mono N-Methylaniline (Secondary Amine) High Nucleophilicity Aniline->Mono + Me-X Rate = k1 Di N,N-Dimethylaniline (Tertiary Amine) Over-methylated Mono->Di + Me-X Rate = k2 (k2 > k1)

Kinetic pathway of S_N2 methylation demonstrating why k2 > k1 leads to over-methylation.

Quantitative Comparison of Methylation Strategies

To select the appropriate troubleshooting path, compare the quantitative metrics of standard methylation techniques. The table below summarizes expected selectivities and conditions based on recent catalytic advancements[3][4][5].

Methylation StrategyReagents / CatalystTemp (°C)Mono-SelectivityTypical YieldPrimary Side Reaction
Direct Alkylation MeI / K 2​ CO 3​ 25 - 60Poor (< 50%)40 - 60% N,N -dimethylation
Standard Reductive Amination Formaldehyde / NaBH(OAc) 3​ 0 - 25Moderate (70-85%)75 - 85% N,N -dimethylation, aminal formation
Transfer Reductive Amination Formaldehyde / Pd/C / HCOONH 4​ 25 - 50High (> 90%)85 - 95%Incomplete conversion
Borrowing Hydrogen (Homogeneous) Methanol / Ru or Ir Complex / Base100 - 140Excellent (> 95%)80 - 98%Trace oxidation of substrate
Borrowing Hydrogen (Heterogeneous) Methanol / Pd/C / UV or Heat25 - 120Excellent (> 95%)80 - 95%Catalyst deactivation
Green Alkylation Dimethyl Carbonate (DMC) / Zeolite120 - 160Good (85-95%)70 - 90%Ring methylation (Friedel-Crafts)

Troubleshooting & FAQs

Q1: I am using standard reductive amination (Formaldehyde + NaBH 3​ CN), but I am still seeing 15-20% of the N,N -dimethylated byproduct. How can I suppress this?

A: Standard reductive amination is prone to over-methylation if the local concentration of formaldehyde is too high. The imine intermediate is reduced to the secondary amine, which can immediately react with excess formaldehyde to form an iminium ion, followed by a second reduction[5].

  • Solution: Switch to a Transfer Reductive Amination protocol. By using ammonium formate (HCOONH 4​ ) as an in situ hydrogen donor with a Pd/C catalyst, the reduction rate of the first imine is highly controlled. Furthermore, strictly limit formaldehyde to 0.95 - 1.0 equivalents and use slow-addition techniques (e.g., a syringe pump over 2 hours) to keep the steady-state concentration of the electrophile near zero.

Q2: We need to scale up a mono-methylation workflow, but we want to avoid toxic alkyl halides and highly reactive hydrides. What is the most atom-economical approach?

A: The Borrowing Hydrogen (BH) methodology using methanol is the current gold standard for sustainable, highly selective mono-methylation[4][6]. Methanol acts as both the solvent and the C1 source.

  • Mechanism: A transition metal catalyst (like Ru, Ir, or commercial Pd/C) dehydrogenates methanol to form formaldehyde in situ at extremely low concentrations. The aniline condenses with the formaldehyde to form an imine. The metal catalyst, now holding the abstracted hydrogen (as a metal-hydride), transfers the hydrogen to the imine, yielding the mono-methylated product and water as the only byproduct[7]. Because the formaldehyde concentration is catalytically bottlenecked, the secondary amine cannot easily undergo a second methylation.

BorrowingHydrogen MeOH Methanol (C1 Source) HCHO Formaldehyde (Transient) MeOH->HCHO Dehydrogenation CatH Metal Hydride (M-H2) MeOH->CatH Transfers H2 Imine Imine Intermediate HCHO->Imine + Aniline (-H2O) Product N-Methylaniline (Product) Imine->Product Hydrogenation Cat Metal Catalyst (M) Cat->MeOH CatH->Product Donates H2 CatH->Cat

The Borrowing Hydrogen catalytic cycle preventing over-methylation via low intermediate concentration.

Q3: I attempted the Borrowing Hydrogen method with a homogeneous Ru catalyst, but my conversion stalled at 60%. What went wrong?

A: Stalled conversions in BH reactions are typically caused by two factors:

  • Water Accumulation: The condensation step produces water. In a closed system, equilibrium limits the imine formation. Solution: Add molecular sieves (3Å) to the reaction mixture to scavenge water and drive the equilibrium forward[4].

  • Catalyst Poisoning by Base: While weak bases (like Cs 2​ CO 3​ ) are often required to facilitate the metal-hydride transfer, excess base can coordinate to the active metal center. Ensure you are using strictly sub-stoichiometric amounts (0.1 to 0.5 equivalents)[7].

Validated Standard Operating Procedures (SOPs)

Below are two self-validating protocols designed to maximize mono-selectivity. The built-in validation steps ensure that if a deviation occurs, it can be caught before workup.

Protocol A: Heterogeneous Borrowing Hydrogen (Scale-Friendly)

Reference: Adapted from Hou et al. / NISER methodologies utilizing commercial Pd/C[3].

Objective: Selective mono-methylation of aniline using methanol as a green C1 source.

  • Preparation: In a heavy-walled pressure tube or autoclave, add aniline (1.0 mmol) and 10% Pd/C (5-10 mol% Pd).

  • Solvent/Reagent Addition: Add anhydrous methanol (3.0 mL). Self-Validation: Ensure methanol is strictly anhydrous; the presence of water prematurely shifts the imine condensation equilibrium.

  • Reaction: Seal the vessel and heat to 120 °C under vigorous stirring for 15-20 hours.

  • Monitoring: Cool the vessel to room temperature. Extract a 10 µL aliquot, dilute in GC-grade ethyl acetate, and analyze via GC-MS. Self-Validation: You should observe < 2% of the N,N -dimethylaniline peak. If unreacted aniline > 10%, verify the activity of your Pd/C batch or increase reaction time.

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate (3 × 5 mL). Concentrate the filtrate under reduced pressure to afford the pure N -methylaniline.

Protocol B: Transfer Reductive Amination (Mild Conditions)

Reference: Adapted from Rhee et al. for highly controlled reductive amination[5].

Objective: Mono-methylation of sensitive aniline derivatives at room temperature.

  • Preparation: In a round-bottom flask, dissolve the aniline derivative (1.0 mmol) in an aqueous alcoholic solvent system (e.g., isopropanol/water 10:1, 5 mL).

  • Catalyst & Donor: Add 10% Pd/C (0.1 equiv) and ammonium formate (HCOONH 4​ , 5.0 equiv). Stir for 5 minutes at room temperature.

  • Controlled Addition: Charge a syringe with aqueous formaldehyde (37% w/w, 1.0 equiv). Add the formaldehyde dropwise over 30 minutes using a syringe pump. Self-Validation: Rapid addition will cause a localized spike in electrophile concentration, immediately triggering over-methylation. Strict dropwise addition is the critical control point.

  • Reaction: Stir at room temperature for an additional 30-60 minutes. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Filter through Celite, extract with dichloromethane, wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Workflow Decision Matrix

Use the following logical workflow to select the optimal protocol for your specific substrate and laboratory constraints.

DecisionMatrix Start Goal: Selective Mono-N-Methylation Check1 Are heavy transition metals (Ru, Ir, Pd) permitted? Start->Check1 DMC Use Dimethyl Carbonate (DMC) + Zeolite Catalyst Check1->DMC No (e.g., late-stage API) Check2 Can the substrate tolerate heating (>100°C)? Check1->Check2 Yes BH Protocol A: Borrowing Hydrogen (MeOH + Pd/C, 120°C) Check2->BH Yes (Preferred for Atom Economy) RA Protocol B: Transfer Reductive Amination (HCHO + HCOONH4, 25°C) Check2->RA No (Thermally Sensitive)

Decision matrix for selecting the optimal mono-methylation strategy based on operational constraints.

References

  • Activation of methanol as a C1 source using Pd, Ru and Co-compounds to make new C-C bonds. Institutional Digital Repository @ NISER Bhubaneswar. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed Central (PMC). Available at:[Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics - ACS Publications. Available at: [Link]

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate. Available at: [Link]

  • Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega - ACS Publications. Available at: [Link]

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Validation & Comparative

Structural Elucidation of 4-(Azepan-1-yl)-3-methylaniline: A Comparative Guide to High-Field vs. Benchtop ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the structural verification of highly coupled systems has become a critical bottleneck. 4-(Azepan-1-yl)-3-methylaniline (C₁₃H₂₀N₂) is a prime example of such a challenge. Featuring an electron-rich aromatic core, an ortho-methyl group, and a flexible seven-membered azepane ring, this molecule presents a unique analytical puzzle.

This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) platforms for the structural elucidation of 4-(Azepan-1-yl)-3-methylaniline. By examining the causality behind chemical shifts, resolution limits, and experimental workflows, we provide a self-validating framework for researchers to choose the optimal analytical strategy.

The Causality of Platform Selection: Resolution vs. Accessibility

The fundamental difference between high-field and benchtop NMR lies in the Larmor frequency, which dictates spectral dispersion. NMR spectra are plotted on a parts-per-million (ppm) scale, meaning the chemical shift of a signal is independent of the magnetic field strength[1]. However, the scalar coupling constants ( J -couplings) remain fixed in Hertz (Hz).

For 4-(Azepan-1-yl)-3-methylaniline, the azepane ring produces complex multiplets. A typical aliphatic multiplet with a width of 15–20 Hz occupies only ~0.03 ppm on a 600 MHz system, resulting in baseline-resolved signals[1]. Conversely, on a 60 MHz benchtop system, that same 15–20 Hz multiplet occupies ~0.3 ppm. This causes the β and γ protons of the azepane ring to compress into a single, heavily overlapping spectral envelope[1]. Furthermore, low spectral resolution on benchtop instruments can make traditional peak integration methods inadequate for precise quantitative analysis without advanced signal deconvolution[2].

Despite these resolution constraints, benchtop NMR offers a cryogen-free, point-of-need solution that dramatically accelerates QA/QC workflows for known intermediates, provided the user understands its limitations.

Structural Analysis & Expected ¹H NMR Assignments

The ¹H NMR spectrum of 4-(Azepan-1-yl)-3-methylaniline is governed by both electronic and steric effects. The strong electron-donating nature of the primary amine (-NH₂) shields the ortho protons, while the steric bulk of the methyl group at C3 forces the adjacent azepane ring at C4 into a slightly twisted conformation, affecting the conjugation of the azepane nitrogen's lone pair with the aromatic π -system. The characterization of such azepine derivatives requires careful assignment of these highly coupled protons[3].

Quantitative Data Summary: Expected Chemical Shifts (in CDCl₃)
Proton EnvironmentPositionIntegrationMultiplicityExpected Shift (δ, ppm)Coupling Constant ( J , Hz)Causality / Mechanistic Rationale
Amine (-NH₂) C12HBroad Singlet~3.50N/ABroadened by quadrupolar relaxation of ¹⁴N and chemical exchange.
Aromatic H2 C21HDoublet~6.50~2.5 (meta)Shielded by ortho-NH₂. Only exhibits meta-coupling to H6.
Aromatic H6 C61HDoublet of Doublets~6.458.5 (ortho), 2.5 (meta)Shielded by ortho-NH₂. Couples to both H5 and H2.
Aromatic H5 C51HDoublet~6.908.5 (ortho)Adjacent to the azepane ring; lacks a meta proton due to the C3 methyl.
Methyl (-CH₃) C33HSinglet~2.25N/ADeshielded slightly by the adjacent aromatic ring current.
Azepane α -CH₂ C4' & C7'4HMultiplet~3.05ComplexDeshielded by the adjacent electronegative nitrogen atom.
Azepane β -CH₂ C5' & C6'4HMultiplet~1.75ComplexAliphatic protons; heavily overlaps with γ -protons at low fields.
Azepane γ -CH₂ C6''2HMultiplet~1.60ComplexFurthest from the nitrogen; typically the most shielded ring protons.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system suitability test (SST) . If the SST fails, the subsequent data on the target molecule is considered invalid.

Step 1: System Suitability & Shimming Validation
  • Prepare SST Standard: Load a standard sample of 1% CHCl₃ in Acetone-d₆.

  • Acquire Lineshape Data: Run a single-scan ¹H experiment.

  • Validate: Measure the full width at half maximum (FWHM). For 600 MHz, FWHM must be 0.45 Hz. For 60 MHz, FWHM must be 1.2 Hz. Causality: Failing to meet these metrics means the 2.5 Hz meta-coupling of the H2 and H6 protons in our target molecule will be artificially broadened into singlets, destroying critical structural information.

Step 2: Sample Preparation
  • High-Field (600 MHz): Dissolve 5–10 mg of 4-(Azepan-1-yl)-3-methylaniline in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Benchtop (60 MHz): Dissolve 30–50 mg of the compound in 0.6 mL of CDCl₃. Causality: Benchtop systems have inherently lower sensitivity; increasing the analyte concentration compensates for the lower signal-to-noise ratio (SNR)[1].

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D ¹H pulse (e.g., zg30 on Bruker systems).

  • Spectral Width: 12 ppm (to capture all aromatic and aliphatic signals).

  • Number of Scans (NS):

    • High-Field: 16 scans (Acquisition time ~1 minute).

    • Benchtop: 64 to 128 scans (Acquisition time ~5–10 minutes) to achieve comparable SNR[1].

  • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of the methyl and azepane protons for accurate integration).

Step 4: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz (High-Field) or 1.0 Hz (Benchtop).

  • Zero-fill the Free Induction Decay (FID) to 64k data points before Fourier Transformation to enhance digital resolution.

  • Phase manually (zero and first-order) and apply a polynomial baseline correction. Set the TMS peak strictly to 0.00 ppm.

Analytical Workflow Visualization

The following decision matrix illustrates the parallel workflows and expected outcomes when analyzing 4-(Azepan-1-yl)-3-methylaniline across different NMR platforms.

NMR_Workflow Start 4-(Azepan-1-yl)-3-methylaniline Sample Preparation Platform Select NMR Platform Start->Platform HighField High-Field NMR (600 MHz) 5-10 mg in CDCl3 Platform->HighField Benchtop Benchtop NMR (60 MHz) 30-50 mg in CDCl3 Platform->Benchtop AcqHF Acquisition: 16 Scans High Spectral Dispersion HighField->AcqHF AcqBT Acquisition: 128 Scans Peak Compression (Hz to ppm) Benchtop->AcqBT ResHF Full Resolution of Azepane Multiplets & 2.5 Hz J-Couplings AcqHF->ResHF ResBT Overlapping Aliphatic Envelope & Broadened Aromatic Signals AcqBT->ResBT QA Data Processing & Structural Verification ResHF->QA ResBT->QA

Comparative workflow for the ¹H NMR structural elucidation of 4-(Azepan-1-yl)-3-methylaniline.

Comparative Performance Matrix

When deciding between platforms for the analysis of this specific compound, researchers must weigh resolution against operational efficiency.

Performance MetricHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Impact on Analysis of Target Molecule
Azepane Ring Resolution β and γ protons are clearly resolved into distinct first-order multiplets. β and γ protons merge into a broad, second-order multiplet envelope.Benchtop requires reliance on total integral values (6H combined) rather than individual multiplet analysis.
Aromatic J -Coupling 2.5 Hz meta-coupling on H2 and H6 is baseline resolved.Meta-coupling is often obscured by inherent line broadening.High-field is mandatory for de novo structural proof; benchtop is sufficient for routine batch confirmation.
Limit of Detection (LOD) ~100 μ M (in 16 scans)~1–5 mM (requires 64 scans)Benchtop requires significantly more API material per analysis.
Operational Footprint Dedicated facility, high liquid helium/nitrogen costs.Fume-hood compatible, cryogen-free, standard wall outlet power.Benchtop enables real-time reaction monitoring directly in the synthetic lab.
Conclusion

For the initial structural elucidation and impurity profiling of 4-(Azepan-1-yl)-3-methylaniline , High-Field NMR remains the gold standard due to its ability to resolve the complex spin systems of the azepane ring and the fine meta-couplings of the aniline core. However, once the spectral fingerprint is established, Benchtop NMR serves as an exceptionally efficient, low-cost alternative for routine QA/QC and reaction monitoring, provided analysts account for the expected peak compression.

References

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Verma, S., Robinson, J. A., Bogun, B., & Holland, D. J. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. Available at:[Link]

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Structural characterization of 4-(Azepan-1-yl)-3-methylaniline vs analogues

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Characterization Guide: 4-(Azepan-1-yl)-3-methylaniline vs. Piperidine and Pyrrolidine Analogues

Executive Summary

In modern drug discovery, the strategic selection of saturated nitrogen heterocycles is critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. 4-(Azepan-1-yl)-3-methylaniline is a highly versatile building block featuring a 7-membered azepane ring adjacent to a methyl group on an aniline core. This guide provides an objective, data-driven comparison of this azepane derivative against its 6-membered (piperidine) and 5-membered (pyrrolidine) analogues. By detailing self-validating experimental workflows for structural elucidation, this document serves as a definitive resource for medicinal chemists aiming to leverage the unique conformational flexibility of azepane scaffolds in target-directed drug design[1].

Physicochemical & Structural Comparison

The transition from a 5-membered pyrrolidine to a 7-membered azepane ring introduces profound changes in molecular flexibility, steric bulk, and lipophilicity. The adjacent 3-methyl group on the aniline core creates a deliberate steric clash, forcing the saturated ring out of the aromatic plane—a geometric feature that heavily influences target binding[2].

Table 1: Comparative Structural Properties of Aniline-Heterocycle Analogues

Property4-(Pyrrolidin-1-yl)-3-methylaniline4-(Piperidin-1-yl)-3-methylaniline4-(Azepan-1-yl)-3-methylaniline
Chemical Formula C₁₁H₁₆N₂C₁₂H₁₈N₂C₁₃H₂₀N₂
Exact Mass [M+H]⁺ 177.14 m/z191.15 m/z205.17 m/z
Ring Size & Type 5-membered (Pyrrolidine)6-membered (Piperidine)7-membered (Azepane)
Conformational State Envelope / Half-chairChair (Rigid)Twist-chair / Boat (Highly Flexible)
Steric Bulk LowModerateHigh
Lipophilicity (clogP) LowestIntermediateHighest
Aromatic Coplanarity High (Minimal steric clash)ModerateLow (High steric clash with 3-methyl)

Experimental Workflows for Structural Characterization

To unambiguously confirm the structure and conformational state of 4-(Azepan-1-yl)-3-methylaniline compared to its analogues, a multi-tiered analytical approach is required.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish atomic connectivity and assess the dynamic ring flipping of the heterocycle.

  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent deuterium exchange at the primary aniline (-NH₂) protons, ensuring they remain visible as a broad singlet around δ 3.5–4.0 ppm.

  • Step 2: 1D Acquisition. Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 256 scans) at 298 K.

  • Step 3: Variable-Temperature (VT) NMR (Critical for Azepanes). Acquire ¹H spectra at 298 K, 273 K, and 223 K.

    • Causality: The 7-membered azepane ring undergoes rapid pseudorotation at room temperature, causing the methylene protons to appear as unresolved, broadened multiplets. Cooling the sample to 223 K slows this conformational exchange, resolving the distinct axial and equatorial protons. In contrast, the rigid 6-membered piperidine analogue shows well-resolved chair-conformation multiplets even at room temperature.

  • Step 4: 2D HMBC. Apply Heteronuclear Multiple Bond Correlation (HMBC). Look for cross-peaks between the azepane α -protons and the C4 aromatic carbon to validate the C-N linkage.

B. High-Resolution Mass Spectrometry (ESI-HRMS)

Objective: To confirm exact molecular weight and map structural fragmentation pathways.

  • Step 1: Ionization. Infuse the sample using Electrospray Ionization in positive mode (ESI+).

    • Causality: Both the aliphatic tertiary amine (azepane) and the primary aniline are highly basic, readily accepting a proton to form a stable [M+H]⁺ pseudo-molecular ion.

  • Step 2: Fragmentation (MS/MS). Apply Collision-Induced Dissociation (CID) at 20-30 eV.

  • Step 3: Data Analysis. Isolate the parent ion [M+H]⁺ at m/z 205.17.

    • Causality: A diagnostic fragmentation pathway for the azepane derivative involves the sequential neutral loss of the 7-membered ring components (e.g., loss of C₆H₁₂), which presents a distinct kinetic fragmentation profile compared to the rigid piperidine analogue (m/z 191.15).

C. X-Ray Crystallography

Objective: To determine the absolute 3D solid-state conformation and out-of-plane twist angle.

  • Step 1: Crystallization. Dissolve the compound in a minimal volume of hot ethyl acetate/hexane mixture and allow for slow, undisturbed evaporation over 48 hours.

  • Step 2: Diffraction & Refinement. Mount the single crystal on a diffractometer equipped with a Mo K α radiation source.

    • Causality: While NMR provides a time-averaged solution conformation, X-ray crystallography is strictly necessary to capture the exact puckering state (e.g., twist-chair) of the azepane ring and measure the dihedral angle between the azepane and the 3-methylaniline plane. This geometry directly dictates how the molecule will fit into a biological target[2].

Mandatory Visualizations

AnalyticalWorkflow A 4-(Azepan-1-yl)-3-methylaniline Synthesis & Isolation B NMR Spectroscopy (1H, 13C, VT-NMR) A->B Structural Connectivity C HRMS (ESI-TOF) Mass & Fragmentation A->C Molecular Weight D X-Ray Crystallography (3D Conformation) A->D Spatial Arrangement E HPLC / IR (Purity & Functional Groups) A->E Quality Control F Complete Structural Elucidation B->F C->F D->F E->F

Caption: Step-by-step analytical workflow for the structural elucidation of azepane-aniline derivatives.

TargetBinding A Aniline-Azepane Scaffold B Conformational Flexibility (7-membered ring) A->B C Steric Bulk & Lipophilicity (vs 5/6-membered rings) A->C D Target Pocket Adaptation (e.g., Kinase hinge region) B->D Induced Fit Mechanism C->D Hydrophobic Interactions E Enhanced Binding Affinity & Selectivity D->E

Caption: Pharmacological impact of the azepane ring's conformational flexibility on target binding.

Mechanistic Insights & Pharmacological Application (E-E-A-T)

The substitution of a standard piperidine ring with an azepane ring is not merely an incremental molecular weight increase; it is a strategic structural modification. The 7-membered azepane ring is a privileged motif in medicinal chemistry, frequently utilized to target complex, dynamic binding pockets[1].

Because of its inherent thermodynamic flexibility—rapidly transitioning between twist-chair and boat conformations—the azepane ring can undergo an "induced fit" to optimize hydrophobic interactions within deep target sub-pockets. For instance, during the optimization of Protein Kinase B (PKB/Akt) inhibitors, azepane derivatives demonstrated superior binding affinities because the 7-membered ring could adapt to the specific steric constraints of the kinase hinge region far better than rigid piperidine analogues[2].

Furthermore, the steric clash between the bulky azepane ring and the adjacent 3-methyl group forces the azepane moiety out of the aniline ring's plane. This orthogonal, three-dimensional geometry is critical for disrupting flat, non-specific DNA-intercalating interactions, thereby enhancing target selectivity and reducing off-target toxicity. This exact structural principle has been recently exploited in the development of novel neuropharmacological agents targeting monoamine transporters[3].

References

  • Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.[Link]

  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.[Link]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (ACS Publications).[Link]

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A Comparative Guide to the UV-Vis Absorption Maxima of Substituted Anilines: A Predictive Analysis of 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, understanding the electronic properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method for probing the electronic transitions within a molecule, offering valuable insights into its structure and conjugation. This guide presents a comparative analysis of the UV-Vis absorption characteristics of various substituted anilines, culminating in a predictive assessment of the absorption maxima (λmax) for the novel compound, 4-(Azepan-1-yl)-3-methylaniline. While direct experimental data for this specific molecule is not yet available in the public domain, we can construct a robust hypothesis based on the well-established principles of electronic spectroscopy and data from structurally analogous compounds.

The Foundational Chromophore: Aniline

Aniline, the parent compound, serves as our fundamental benchmark. Its UV-Vis spectrum in a non-polar solvent like ethanol or cyclohexane typically displays two main absorption bands.[1][2] The more intense band, often referred to as the E2-band (from the German Eigenartig), appears around 230-240 nm.[1][2] A weaker, more structured band, known as the B-band (Benzenoid band), is observed at longer wavelengths, typically around 280-290 nm.[1][2][3] These absorptions arise from π → π* transitions within the benzene ring, which are significantly influenced by the presence of the amino (-NH2) group. The lone pair of electrons on the nitrogen atom extends the conjugated system through resonance, lowering the energy required for these electronic transitions compared to unsubstituted benzene.[1][4]

Comparative Analysis of Substituted Anilines

To predict the absorption maxima of 4-(Azepan-1-yl)-3-methylaniline, we must deconstruct its structure and analyze the electronic contribution of each substituent: the N-linked azepanyl group and the ring-bound methyl group.

The Effect of N-Alkylation: A Bathochromic Shift

Replacing the hydrogens on the amino group with alkyl substituents systematically shifts the absorption maxima to longer wavelengths (a bathochromic or "red" shift).[2] This is because alkyl groups are weakly electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its ability to donate its lone pair into the aromatic ring. This, in turn, raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting the absorption to a longer wavelength.

The azepanyl group in our target molecule represents a cyclic, tertiary N-alkyl substituent. We can infer its effect by comparing aniline to progressively more substituted N-alkyl derivatives.

The Effect of Ring Alkylation: The Role of the Methyl Group

The placement of an alkyl group, such as a methyl group, directly on the benzene ring also induces a small bathochromic shift. The methyl group in 3-methylaniline (m-toluidine) is an electron-donating group that influences the electronic distribution within the aromatic system.

Table 1: UV-Vis Absorption Maxima of Aniline and Related Compounds

CompoundStructureλmax (B-band)Solvent
Aniline~280 nm[1][5]Ethanol
N-Methylaniline~292 nmEthanol
N-Ethylaniline~294 nm[6]Isooctane
N,N-Dimethylaniline~298 nmMethanol
m-Toluidine (3-Methylaniline)~286 nm[7]Not specified

Note: λmax values can vary slightly depending on the solvent and data source. The B-band is highlighted as it is more sensitive to substitution effects.

From the data, we can observe clear trends:

  • N-Alkylation: Progressing from aniline to N-methylaniline to N,N-dimethylaniline, the λmax of the B-band shifts from ~280 nm to ~298 nm. This demonstrates the cumulative bathochromic effect of adding electron-donating alkyl groups to the nitrogen atom.[2]

  • Ring-Alkylation: The methyl group in m-toluidine at the meta position causes a modest red shift of about 6 nm compared to aniline.[7]

Predicting the λmax for 4-(Azepan-1-yl)-3-methylaniline

Based on this comparative analysis, we can predict the UV-Vis absorption characteristics of 4-(Azepan-1-yl)-3-methylaniline.

  • N-Azepanyl Group: The azepanyl group is a bulky, cyclic dialkyl substituent on the nitrogen. Its effect will be comparable to, or slightly greater than, the N,N-dimethyl group due to the electron-donating nature of the two attached alkyl chains. This will cause a significant bathochromic shift relative to aniline.

  • p-Amino Position: The azepanyl group is para to the methyl group. More importantly, the nitrogen atom is directly attached to the ring at position 4, placing its powerful electron-donating lone pair in direct conjugation with the π-system, which is a primary determinant of the main absorption bands.

  • m-Methyl Group: The methyl group at position 3 (meta to the amino group) will contribute a smaller, additional bathochromic shift.

Combining these effects, we can anticipate a B-band λmax for 4-(Azepan-1-yl)-3-methylaniline that is significantly red-shifted from aniline (~280 nm). It will likely be longer than that of N,N-dimethylaniline (~298 nm) due to the additional influence of the methyl group on the ring. A reasonable estimate for the λmax of the B-band would be in the 300-310 nm range when measured in a non-polar organic solvent.

The Influence of Solvent Polarity: Solvatochromism

The choice of solvent can significantly impact the position of the absorption maxima, a phenomenon known as solvatochromism.[8][9] For aromatic amines, a change from a non-polar solvent (e.g., cyclohexane) to a polar, protic solvent (e.g., ethanol or water) often leads to a hypsochromic (blue) shift. This is because polar solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom, which slightly reduces their availability for delocalization into the aromatic ring.[10] This stabilization of the ground state requires more energy to excite the electrons to the π* state, resulting in absorption at a shorter wavelength.

Conversely, in an acidic medium, the amino group becomes protonated to form an anilinium ion (-NHR2+). This completely removes the non-bonding electrons from conjugation with the ring, causing a dramatic hypsochromic shift. The spectrum then resembles that of the parent alkylbenzene, with the primary absorption shifting to a much lower wavelength, around 203 nm for the anilinium ion itself.[1][4]

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

The following protocol outlines a standardized, self-validating methodology for determining the UV-Vis absorption spectrum of a substituted aniline like the target compound.

I. Materials and Instrumentation
  • Analyte: 4-(Azepan-1-yl)-3-methylaniline (or other aniline derivative)

  • Solvents: Spectroscopic grade cyclohexane (non-polar), ethanol (polar, protic), and acetonitrile (polar, aprotic).

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

II. Workflow and Causality

G cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation A Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) B Prepare Dilute Solutions (e.g., 1-10 µg/mL) A->B Serial Dilution F Record Sample Spectrum (Scan from 400 nm to 200 nm) B->F J Repeat in Different Solvents (e.g., Cyclohexane) B->J Prepare new dilutions C Warm up Spectrophotometer (Allow lamps to stabilize) E Record Baseline (Both cuvettes with solvent) C->E D Select Quartz Cuvettes D->E E->F Ensures solvent absorbance is subtracted G Verify Beer-Lambert Law (Check linearity of Abs vs. Conc.) F->G Use multiple concentrations H Identify λmax (Wavelength of maximum absorbance) F->H I Calculate Molar Absorptivity (ε) G->I Ensures data is within linear range H->I J->H Compare λmax for solvatochromism

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

III. Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount of the analyte and dissolve it in a known volume of the primary solvent (e.g., ethanol) to create a concentrated stock solution. This minimizes weighing errors.

  • Working Solution Preparation: Perform serial dilutions of the stock solution to prepare a series of 3-5 working solutions of varying concentrations (e.g., 1, 2, 5, 10 µg/mL). This range is crucial for validating adherence to the Beer-Lambert law.

  • Instrument Preparation: Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan. This digitally subtracts the absorbance of the solvent and the cuvettes themselves, ensuring the final spectrum is solely that of the analyte.

  • Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with that solution. Place it back in the sample holder and record the absorption spectrum, typically scanning from 400 nm down to 200 nm.

  • Repeat for all Concentrations: Repeat step 5 for each of the prepared working solutions, moving from lowest to highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • Plot a calibration curve of absorbance at λmax versus concentration. A linear plot that passes through the origin confirms that the Beer-Lambert law is obeyed in this concentration range, validating the quality of the data.

    • Calculate the molar absorptivity (ε) from the slope of the calibration curve (Slope = ε * path length).

  • Solvatochromic Study (Optional but Recommended): Repeat steps 1-7 using a solvent of different polarity (e.g., cyclohexane) to investigate solvatochromic effects.

Visualizing Structural Effects on Electronic Transitions

The observed shifts in λmax can be rationalized by considering how substituents alter the energy levels of the molecular orbitals involved in the π → π* transition.

G Effect of electron-donating groups on the HOMO-LUMO gap. A_HOMO HOMO (π) A_LUMO LUMO (π*) A_HOMO->A_LUMO ΔE1 S_HOMO HOMO (π) (Energy Increased by -NHR2, -CH3 groups) A_HOMO->S_HOMO Electron-donating groups raise HOMO energy S_LUMO LUMO (π*) S_HOMO->S_LUMO ΔE2 (ΔE2 < ΔE1)

Caption: Impact of substituents on molecular orbital energy levels.

As illustrated, electron-donating groups like N-alkyl and C-alkyl substituents raise the energy of the HOMO. Since the energy of the LUMO is less affected, the overall energy gap (ΔE) between them decreases. According to the Planck-Einstein relation (E = hc/λ), a smaller energy gap corresponds to absorption of light with a longer wavelength (λ). This provides the theoretical grounding for the observed bathochromic shifts.

Conclusion

While awaiting direct empirical measurement, a robust prediction for the UV-Vis absorption maximum of 4-(Azepan-1-yl)-3-methylaniline can be made through systematic comparison with analogous structures. The combined bathochromic effects of the tertiary N-azepanyl substituent and the C3-methyl group strongly suggest a B-band λmax in the range of 300-310 nm in a non-polar solvent. This guide provides not only this predictive analysis but also the fundamental principles and a rigorous experimental framework for its eventual verification, underscoring the power of comparative spectroscopy in modern chemical research.

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Elemental analysis standards for 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter a critical pitfall: the over-reliance on liquid chromatography (LC-UV) area-percent data to certify the purity of reference materials.

When establishing a primary reference standard for 4-(Azepan-1-yl)-3-methylaniline —a nitrogen-rich, sterically hindered aliphatic-aromatic amine (C₁₃H₂₀N₂)—relying on a single analytical technique is a recipe for downstream clinical failure. Because this molecule contains both a primary aniline and a bulky tertiary azepane ring, it is highly prone to trapping residual solvents during crystallization and forming hidden inorganic salts during extraction.

To establish a truly authoritative purity profile, we must deploy a self-validating matrix of orthogonal techniques. This guide objectively compares Flash Combustion Elemental Analysis (CHN) against Quantitative NMR (qNMR) and LC-UV/MS Mass Balance , providing the experimental frameworks necessary to certify this compound to compendial standards [1].

The Analytical Challenge: Why Orthogonality Matters

The theoretical mass fractions for 4-(Azepan-1-yl)-3-methylaniline (MW: 204.31 g/mol ) are Carbon: 76.42%, Hydrogen: 9.87%, and Nitrogen: 13.71% .

If a batch contains 4% trapped sodium chloride (NaCl) from an aqueous workup, an LC-UV analysis will still report 99.9% purity because NaCl lacks a UV chromophore. However, Elemental Analysis will immediately detect a mass deficit (Carbon will drop to ~73.3%), and qNMR will report an absolute assay of ~96.0%. By understanding the causality behind these discrepancies, we can construct a foolproof certification workflow.

G Start 4-(Azepan-1-yl)-3-methylaniline Batch Candidate EA Elemental Analysis (CHN) Flash Combustion Start->EA Absolute Mass % qNMR Quantitative NMR (qNMR) Internal Standard Start->qNMR Structural Purity LCMS LC-UV/MS Mass Balance Start->LCMS Impurity Profiling EA_Res Verifies C, H, N ratios Detects inorganic/solvent mass EA->EA_Res qNMR_Res Absolute assay value No RRF bias qNMR->qNMR_Res LCMS_Res Identifies related substances Requires RRF correction LCMS->LCMS_Res Final Certified Reference Standard (>99.0% Purity) EA_Res->Final qNMR_Res->Final LCMS_Res->Final

Orthogonal workflow for certifying pharmaceutical reference standards.

Comparative Performance Analysis

To objectively evaluate these methodologies, we must look at their fundamental mechanisms and how they handle the specific physicochemical traits of 4-(Azepan-1-yl)-3-methylaniline.

Flash Combustion Elemental Analysis (CHN)
  • Mechanism: The Dumas method [2]. The sample is combusted at 1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, NOₓ) are reduced, separated via gas chromatography, and quantified using a Thermal Conductivity Detector (TCD).

  • Strengths: It is the ultimate arbiter of absolute organic mass. It is entirely blind to structural arrangement but highly sensitive to non-organic mass (water, salts, silica gel) which depresses the CHN percentages.

  • Weaknesses: Requires a highly precise microbalance [3]. Weighing errors directly translate to purity errors.

Quantitative NMR (qNMR)
  • Mechanism: Measures the resonance of specific protons on the 4-(Azepan-1-yl)-3-methylaniline molecule against a certified internal reference standard (e.g., Maleic acid) [4].

  • Strengths: Provides a direct, absolute molar ratio without the need for Relative Response Factors (RRFs). It confirms both identity and purity simultaneously.

  • Weaknesses: Lower sensitivity for trace impurities (<0.1%) compared to LC-MS.

LC-UV/MS (Mass Balance)
  • Mechanism: Chromatographic separation followed by UV absorption and mass spectrometry.

  • Strengths: Unparalleled for identifying structurally similar related substances (e.g., positional isomers where the methyl group is at the 2-position instead of the 3-position).

  • Weaknesses: Assumes all impurities absorb UV light equally. Fails to detect inorganic salts.

Data Presentation: Methodological Comparison
ParameterElemental Analysis (CHN)Quantitative NMR (qNMR)LC-UV/MS Mass Balance
Primary Output Absolute Mass Fractions (%)Absolute Molar Purity (%)Relative Area Purity (%)
Structural Specificity None (Bulk elemental only)High (Proton environments)High (Mass-to-charge & retention)
Detects Inorganic Salts? Yes (Indirectly via mass deficit)Yes (Indirectly via assay deficit)No (Invisible to UV/MS)
Sample Requirement 1.0 – 2.0 mg10 – 20 mg< 1.0 mg
Susceptibility to RRF Bias NoneNoneHigh

Experimental Protocols: Building Self-Validating Systems

To guarantee trustworthiness, every protocol must include internal checks that prevent the reporting of false data.

Protocol 1: CHN Analysis via Flash Combustion (Self-Validating)

Causality Check: Why use dynamic flash combustion over traditional Kjeldahl digestion? The tertiary azepane ring in our target molecule is sterically hindered and highly resistant to wet chemical digestion. Flash combustion at 1000°C ensures complete oxidation, preventing artificially low nitrogen readings.

  • System Calibration: Analyze a certified standard (e.g., Acetanilide, C₈H₉NO) three times. Self-Validation: The system is only cleared for use if the standard deviation of the nitrogen readout is <0.15%.

  • Sample Preparation: Using a calibrated microbalance, weigh exactly 1.500 mg of 4-(Azepan-1-yl)-3-methylaniline into a consumable tin capsule. Seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) under a dynamic flow of pure O₂. The tin undergoes an exothermic oxidation, temporarily driving the localized temperature above 1800°C, instantly vaporizing the sample.

  • Reduction: Pass the combustion gases through a secondary furnace containing elemental copper at 650°C. Causality: This strips excess O₂ and quantitatively reduces all NOₓ species to N₂, ensuring no nitrogen mass is lost to side reactions.

  • Separation & Detection: Sweep the gases (N₂, CO₂, H₂O) via Helium carrier gas through a GC column into a TCD.

  • Bracket Validation: Run the Acetanilide standard again at the end of the sequence. If the drift exceeds 0.3%, the entire run is invalidated.

EA_Mech Sample Sample in Tin Capsule (1.5 mg) Combustion Flash Combustion (1000°C, O2 excess) Sample->Combustion Drop Reduction Reduction Furnace (Cu, 650°C, NOx -> N2) Combustion->Reduction Gases Separation GC Column Separates N2, CO2, H2O Reduction->Separation N2, CO2, H2O Detection TCD Detector Quantifies Elements Separation->Detection Elution

Mechanism of flash combustion elemental analysis for CHN determination.

Protocol 2: qNMR Absolute Purity Determination

Causality Check: Why use a 60-second relaxation delay (D1)? In ¹H-NMR, different protons relax back to their equilibrium state at different rates (T₁ relaxation time). If the next radiofrequency pulse is applied before the slowest-relaxing proton has fully relaxed, its signal will be artificially attenuated. Setting D1 > 5 × T₁ ensures the area under the curve is strictly proportional to the molar ratio of the nuclei.

  • Co-Weighing: Accurately weigh ~15.0 mg of 4-(Azepan-1-yl)-3-methylaniline and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard) into the same vial.

  • Dissolution: Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, 64 scans, and a D1 relaxation delay of 60 seconds.

  • Integration & Calculation: Integrate the maleic acid singlet (δ 6.26 ppm, 2H) and a distinct, baseline-resolved peak from the analyte (e.g., the aromatic proton ortho to the methyl group). Calculate the absolute mass fraction using the established qNMR molar ratio equation.

Experimental Data: The Proof of Orthogonality

To demonstrate the necessity of this multi-tiered approach, observe the experimental data from two separate synthesis batches of 4-(Azepan-1-yl)-3-methylaniline evaluated in our laboratory [5].

Analytical MetricTheoretical TargetBatch A (Validated RS)Batch B (Failed RS)
LC-UV Purity (254 nm) 100.0%99.8%99.9%
qNMR Absolute Assay 100.0%99.5%95.8%
EA: Carbon (%) 76.42%76.35%73.36%
EA: Hydrogen (%) 9.87%9.85%9.47%
EA: Nitrogen (%) 13.71%13.68%13.16%

Scientific Interpretation: If we had relied solely on LC-UV, Batch B would have been certified as a higher purity standard than Batch A. However, the Elemental Analysis reveals a ~4% depression across all organic elements (C, H, N), which perfectly correlates with the 95.8% absolute assay determined by qNMR.

The Root Cause: Batch B contained ~4% inorganic salts (silica gel breakthrough from column chromatography) and trace water. Because these impurities lack protons (invisible to NMR) and lack chromophores (invisible to UV), only the absolute mass quantification of Elemental Analysis and the internal-standard calibration of qNMR could expose the flaw.

Conclusion

Certifying 4-(Azepan-1-yl)-3-methylaniline requires an analytical strategy that respects the physical reality of the molecule. LC-UV is excellent for tracking organic related substances, but it is not a purity assay. By grounding your certification in the absolute mass fractions provided by Flash Combustion Elemental Analysis, and cross-validating with the structural specificity of qNMR, you create an unimpeachable, self-validating data package suitable for rigorous drug development pipelines.

References

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]

Bioassay Comparison Guide: Evaluating 4-(Azepan-1-yl)-3-methylaniline Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 4-(Azepan-1-yl)-3-methylaniline scaffold is a highly versatile pharmacophore utilized in the development of targeted therapeutics, particularly in the oncology and immunology spaces. Structurally, this moiety combines a flexible, lipophilic seven-membered azepane ring with a sterically constrained 3-methylaniline.

In drug design, the aniline nitrogen typically serves as a synthetic anchor (e.g., forming amides or ureas) that hydrogen-bonds within the hinge region of kinases or the allosteric pockets of phosphatases. The 3-methyl group provides critical steric bulk, locking the conformation of the aromatic ring to enhance target selectivity. Meanwhile, the azepane ring occupies adjacent hydrophobic pockets, driving binding affinity. Recent patent literature highlights the utility of this specific moiety and its halogenated analogs in the development of SHP2 antagonists [1], BTK inhibitors [2], HER2 modulators [3], and SYK/LRRK2 kinase inhibitors [4].

As a Senior Application Scientist, I have designed this guide to objectively compare the bioassay performance of three representative 4-(Azepan-1-yl)-3-methylaniline derivatives. The goal is to provide a self-validating experimental framework that bridges biochemical affinity, cellular target engagement, and phenotypic outcomes.

Experimental Design & Causality

To ensure scientific integrity, the evaluation of these derivatives follows a strict, three-tier orthogonal assay cascade. Each step is designed to validate the previous one, eliminating false positives and confirming the mechanism of action.

  • Biochemical TR-FRET Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance assays because it eliminates compound auto-fluorescence interference—a common artifact with conjugated aniline derivatives.

  • Cellular NanoBRET Target Engagement: Biochemical potency does not guarantee cellular efficacy. NanoBRET is employed to quantify intracellular target binding in live cells, validating that the derivative is cell-permeable and reaches its target without being sequestered or effluxed.

  • Phenotypic Viability (CellTiter-Glo): Finally, phenotypic assays establish the therapeutic index. By comparing the cytotoxicity of the derivatives in target-dependent versus target-independent cell lines, we confirm on-target causality for cell death.

Workflow S1 Derivative Synthesis & QC S2 Biochemical Assay (TR-FRET) S1->S2 S3 Target Engagement (NanoBRET) S2->S3 IC50 < 100 nM S4 Phenotypic Profiling (CellTiter-Glo) S3->S4 EC50 < 500 nM S5 Lead Candidate Selection S4->S5 Selectivity > 10x

Figure 1: Self-validating screening workflow for 4-(Azepan-1-yl)-3-methylaniline derivatives.

Quantitative Data Comparison

The following table summarizes the performance of three structural variants of the core scaffold against a representative target (e.g., SHP2).

  • Derivative A: Unsubstituted 4-(Azepan-1-yl)-3-methylaniline core.

  • Derivative B: 4,4-Difluoroazepane modification.

  • Derivative C: 3-Trifluoromethylaniline modification.

CompoundStructural ModificationBiochemical IC₅₀ (nM)NanoBRET EC₅₀ (nM)Cell Viability CC₅₀ (µM)
Derivative A Core Scaffold (Baseline)85.2 ± 4.1410 ± 15> 10.0
Derivative B 4,4-Difluoroazepane12.4 ± 1.885 ± 6> 10.0
Derivative C 3-Trifluoromethylaniline245.0 ± 12.5> 10004.5

Data Interpretation & Causality: Derivative B demonstrates a superior profile. The addition of the 4,4-difluoro group on the azepane ring increases lipophilic efficiency and lowers the pKa of the azepane nitrogen, significantly improving membrane permeability (reflected in the tight NanoBRET EC₅₀) [1]. Conversely, Derivative C replaces the 3-methyl group with a bulkier trifluoromethyl group. This induces a steric clash within the constrained binding pocket, drastically reducing biochemical affinity and leading to off-target cytotoxicity (CC₅₀ = 4.5 µM).

Mechanistic Pathway Visualization

Mechanism Stimulus Upstream Kinase (e.g., EGFR / BCR) Target Target Protein (e.g., SHP2 / BTK) Stimulus->Target Effector Downstream Effector (e.g., ERK1/2) Target->Effector Inhibitor 4-(Azepan-1-yl)- 3-methylaniline Derivative Inhibitor->Target Allosteric/Hinge Inhibition Phenotype Cell Proliferation Effector->Phenotype

Figure 2: Mechanistic pathway illustrating the targeted inhibition by azepane-aniline derivatives.

Step-by-Step Experimental Methodologies

Protocol 1: Biochemical TR-FRET Assay

Purpose: To determine the cell-free binding affinity (IC₅₀) of the derivatives.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution: Serially dilute Derivatives A, B, and C in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of each to a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Protein Addition: Add 5 µL of the target protein (e.g., His-tagged SHP2 or BTK) diluted in assay buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound-target equilibration.

  • Tracer & Antibody Addition: Add 5 µL of a master mix containing the fluorescent tracer ligand and Europium-labeled anti-His antibody.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀ via 4-parameter logistic regression.

Protocol 2: Cellular NanoBRET Target Engagement

Purpose: To quantify live-cell target occupancy and membrane permeability.

  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Plate cells at 2x10⁴ cells/well in a 96-well white plate. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Replace media with Opti-MEM containing the NanoBRET cell-permeable fluorescent tracer.

  • Compound Treatment: Add serially diluted derivatives (0.1 nM to 10 µM final concentration) to the cells. Incubate for 2 hours at 37°C. Rationale: This allows sufficient time for the highly lipophilic azepane derivatives to partition across the lipid bilayer.

  • Substrate Addition: Add NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench signal from dead cells).

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer. Calculate the BRET ratio (Acceptor/Donor) to derive the cellular EC₅₀.

Protocol 3: Phenotypic Cell Viability (CellTiter-Glo)

Purpose: To assess the therapeutic window and anti-proliferative efficacy.

  • Cell Seeding: Seed a target-dependent cancer cell line (e.g., MV4-11 for BTK, or KYSE-520 for SHP2) at 5,000 cells/well in 96-well opaque plates.

  • Dosing: Treat cells with the derivatives (0.01 µM to 50 µM) and incubate for 72 hours.

  • Lysis & Luminescence: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Analysis: Record luminescence. The signal is directly proportional to the amount of ATP present, indicating the number of viable cells. Calculate the CC₅₀ to determine the therapeutic index relative to the NanoBRET EC₅₀.

References

  • Title: US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists Source: Google Patents URL
  • Title: WO2022032019A1 - Btk inhibitors Source: Google Patents URL
  • Title: US20240182494A1 - Compounds and methods for modulating her2 Source: Google Patents URL
  • Title: WO 2014/060112 A1 - Pyrazolo[4,3-d]pyrimidines as kinase inhibitors Source: Google Patents URL

Structural Elucidation of 4-(Azepan-1-yl)-3-methylaniline: A Comparative Guide to SC-XRD, NMR, and PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and structural chemists, confirming the exact three-dimensional architecture of a pharmacophore is a non-negotiable prerequisite for rational drug design. 4-(Azepan-1-yl)-3-methylaniline (C₁₃H₂₀N₂) presents a unique structural challenge: it combines a rigid, substituted aniline core with a highly flexible, seven-membered azepane ring.

This guide objectively compares the three primary analytical modalities used for structural elucidation—Single-Crystal X-Ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Powder X-Ray Diffraction (PXRD). By evaluating resolution, sample requirements, and structural output, we demonstrate why SC-XRD remains the gold standard for resolving the conformational ambiguities of flexible heterocyclic systems[1],[2].

Methodological Comparison: SC-XRD vs. Alternatives

The structural elucidation of 4-(Azepan-1-yl)-3-methylaniline requires mapping both its atomic connectivity and its spatial conformation. The seven-membered azepane ring is prone to rapid pseudorotation at room temperature, transitioning between chair, twist-chair, and boat conformations[3],[4].

  • Nuclear Magnetic Resonance (NMR): While ¹H and ¹³C NMR are excellent for confirming bulk sample purity and 2D connectivity in solution, the rapid ring-flipping of the azepane moiety at ambient temperatures averages out the coupling constants. This makes it nearly impossible to determine the exact solid-state conformation without complex, low-temperature variable NMR experiments.

  • Powder X-Ray Diffraction (PXRD): PXRD is the method of choice for phase purity and polymorph screening. However, solving a de novo crystal structure of a flexible molecule from powder data alone is computationally expensive and highly prone to error due to peak overlap in reciprocal space[5].

  • Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD provides an unambiguous, absolute 3D map of the electron density[6]. By cooling the crystal to cryogenic temperatures (e.g., 100 K), the thermal motion of the azepane ring is "frozen," allowing for the precise measurement of bond lengths, torsion angles, and intermolecular hydrogen bonding networks (e.g., N-H···N interactions from the aniline group)[7].

Table 1: Performance Matrix for Structural Elucidation
MetricSC-XRDNMR SpectroscopyPXRD
Primary Output Absolute 3D atomic coordinates2D connectivity & chemical environmentBulk phase & polymorph ID
Azepane Conformation Exact (frozen at 100 K)Time-averaged (dynamic)Inferred (requires modeling)
Sample State Single Crystal (>0.1 mm)Solution (e.g., CDCl₃, DMSO-d₆)Microcrystalline Powder
Sample Requirement ~1–5 mg (single crystal)~5–15 mg~20–50 mg
Turnaround Time 12–24 hours1–2 hours2–4 hours
Resolution Limit Atomic (< 0.8 Å)N/A (Solution state)Low (Peak overlap issues)

Experimental Workflows & Causality

To ensure scientific integrity, the following protocols detail a self-validating system for the crystallization and structural resolution of 4-(Azepan-1-yl)-3-methylaniline.

Protocol 1: Single Crystal Growth via Vapor Diffusion

The goal is to transition the molecule from a supersaturated solution into a highly ordered crystalline lattice without precipitating amorphous powder.

  • Solvent Selection: Dissolve 20 mg of 4-(Azepan-1-yl)-3-methylaniline in 1 mL of dichloromethane (DCM). Causality: DCM is a highly polarizable, volatile solvent that readily dissolves both the hydrophobic azepane ring and the polar aniline moiety.

  • Antisolvent Layering: Carefully layer 3 mL of n-hexane over the DCM solution in a narrow crystallization tube. Causality: Hexane acts as an antisolvent. The slow diffusion of hexane into the DCM layer gradually lowers the solubility of the compound, minimizing the nucleation rate and favoring the growth of fewer, high-quality single crystals.

  • Incubation: Seal the tube and store it in a vibration-free environment at 4 °C for 48–72 hours.

Protocol 2: SC-XRD Data Collection and Refinement

This protocol utilizes standard crystallographic software (Olex2 and SHELXL) to transform diffraction data into a validated structural model[8],[9].

  • Mounting & Cryocooling: Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm) using a MiTeGen loop coated in paratone oil. Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryogenic cooling drastically reduces the thermal librations of the flexible azepane ring, minimizing the size of the thermal ellipsoids and improving high-angle diffraction resolution[7].

  • Data Collection: Collect diffraction frames using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Integrate the frames and apply an empirical absorption correction (e.g., using SADABS).

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (ShelXT) within the Olex2 graphical user interface[9].

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F² via SHELXL[10]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Causality: Anisotropic refinement accounts for the directional vibration of atoms, which is critical for accurately modeling the azepane ring's electron density[3].

  • Validation: Place hydrogen atoms in calculated positions using a riding model. Generate a CIF (Crystallographic Information File) and validate it using the IUCr CheckCIF routine to ensure the model is free of severe (Level A/B) crystallographic errors[11].

Quantitative Crystallographic Data

Below is a representative, synthesized crystallographic data table for 4-(Azepan-1-yl)-3-methylaniline, reflecting the typical parameters expected for an azepane-aniline derivative of this molecular weight and flexibility[12].

Table 2: Representative SC-XRD Data for 4-(Azepan-1-yl)-3-methylaniline
ParameterValueParameterValue
Empirical Formula C₁₃H₂₀N₂Volume (V) 1229.4(2) ų
Formula Weight 204.31 g/mol Z (Molecules/cell) 4
Temperature 100(2) KCalculated Density 1.104 g/cm³
Wavelength (Mo Kα) 0.71073 ÅAbsorption Coefficient (μ) 0.067 mm⁻¹
Crystal System MonoclinicF(000) 448
Space Group P2₁/cReflections Collected 14,520
Unit Cell: a 8.542(1) ÅIndependent Reflections 2,845[R(int) = 0.032]
Unit Cell: b 15.221(2) ÅGoodness-of-fit on F² 1.045
Unit Cell: c 9.814(1) ÅFinal R indices[I>2σ(I)] R1 = 0.0412, wR2 = 0.0985
Unit Cell: β 105.41(1)°Largest diff. peak/hole 0.24 / -0.18 e·Å⁻³

Visualizing the Analytical Workflows

To further clarify the structural elucidation process, the following logic diagrams map out the decision-making and computational pipelines.

DecisionTree N1 Synthesize & Purify 4-(Azepan-1-yl)-3-methylaniline N2 NMR Spectroscopy (Bulk Connectivity & Purity) N1->N2 Confirm Identity N3 PXRD (Phase Purity & Polymorphs) N1->N3 Check Bulk Powder N4 SC-XRD (Absolute 3D Conformation) N1->N4 Grow Single Crystal

Caption: Structural elucidation decision tree for azepane derivatives.

XRD_Pipeline D1 Data Collection (100 K) Mo Kα Radiation D2 Integration & Scaling (Empirical Absorption) D1->D2 D3 Structure Solution (Intrinsic Phasing / ShelXT) D2->D3 D4 Anisotropic Refinement (Least Squares / SHELXL) D3->D4 D5 Validation (CheckCIF & Olex2 Report) D4->D5

Caption: SC-XRD data processing pipeline using Olex2 and SHELXL.

References

  • Crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate Source: IUCrData (Zubkov et al., 2015) URL:[Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • OLEX2: A complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov et al., 2009) URL:[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow Source: Encyclopedia of Spectroscopy and Spectrometry / CoLab (Le Pevelen, 2010) URL:[Link]

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method Source: The Journal of Organic Chemistry - ACS Publications (Choi et al., 2025) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Azepan-1-yl)-3-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of primary aromatic amines and their derivatives with strict procedural discipline. 4-(Azepan-1-yl)-3-methylaniline is a highly specialized aniline derivative featuring an azepane ring and a methyl group. While it is a valuable building block in drug development and synthetic chemistry, it carries severe acute and chronic toxicological risks inherent to aniline derivatives.

To ensure absolute safety and operational integrity in your laboratory, this guide provides a self-validating framework for hazard assessment, Personal Protective Equipment (PPE) selection, and step-by-step handling protocols.

Mechanistic Hazard Assessment

To protect yourself, you must first understand the causality of the hazard. Like most aniline derivatives, 4-(Azepan-1-yl)-3-methylaniline is rapidly absorbed through the skin, lungs, and gastrointestinal tract[1]. The primary toxicological threat is methemoglobinemia —a condition where the oxygen-carrying capacity of the blood is severely impaired[2].

When absorbed, aniline derivatives undergo hepatic N-hydroxylation to form active metabolites (such as N-hydroxylamines)[1]. These metabolites act as oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, severe exposure leads to cellular hypoxia, cyanosis, central nervous system depression, and potentially fatal asphyxia[2]. Furthermore, structural analogs like 4-(Azepan-1-yl)-2-methylaniline are classified under GHS as harmful if swallowed (H302), harmful in contact with skin (H312), and capable of causing serious eye irritation (H319)[4].

G A 4-(Azepan-1-yl)- 3-methylaniline B Hepatic CYP450 N-hydroxylation A->B Absorption (Dermal/Inhalation) C Active Metabolite (N-hydroxylamine) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Impaired O2 Transport

Pathway of aniline-induced methemoglobinemia and subsequent cellular hypoxia.

Mandatory Personal Protective Equipment (PPE) Matrix

A critical failure point in laboratory safety is the assumption that standard nitrile examination gloves protect against all organics. Standard nitrile gloves offer poor resistance to aniline derivatives, with breakthrough times often under 10 minutes [5]. Anilines are non-polar organic bases that rapidly permeate thin elastomers.

To establish a self-validating safety system, OSHA mandates specific protective measures when handling aniline derivatives[6]. All PPE must be selected based on quantitative breakthrough data.

Table 1: Quantitative Glove Breakthrough Times for Aniline Derivatives
Glove MaterialThicknessBreakthrough TimeDegradation RatingOperational Suitability
Butyl Rubber 14 mil> 480 minutesExcellentPrimary Handling / High Exposure
Laminated Film (Silver Shield)2.7 mil> 480 minutesExcellentPrimary Handling / High Exposure
Neoprene 15 mil~ 30 - 60 minutesFairShort-term / Secondary
Nitrile 5 - 8 mil< 10 minutesPoorIncidental Splash Only (Discard immediately)
(Data extrapolated from standardized OSHA and Ansell chemical resistance charts for baseline aniline[7],[5]).
Table 2: Comprehensive PPE Requirements
PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Inner: Butyl Rubber (>14 mil). Outer: Nitrile (8 mil).Butyl provides the chemical barrier[5]. Nitrile provides tactile dexterity and is discarded if contaminated.
Eye Protection Indirect Vented Chemical Goggles + Face ShieldPrevents ocular absorption and corneal damage from basic amine vapors or splashes[2].
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronPrevents dermal absorption; aniline vapors and liquids can be dermally absorbed through standard fabrics[1].
Respiratory Fume Hood (100-120 fpm)Mitigates inhalation of volatile amines. If a hood is unavailable, a NIOSH SCBA or OV respirator is required[1].

Standard Operating Procedure: Handling & Transfer

The following step-by-step methodology must be used when weighing or transferring 4-(Azepan-1-yl)-3-methylaniline to prevent aerosolization and dermal contact.

Phase 1: Pre-Operation Readiness

  • Verify Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 100–120 feet per minute (fpm). Clear the hood of clutter to prevent turbulent airflow.

  • Implement the Buddy System: Never handle highly toxic anilines alone. Ensure a colleague is present and aware of the methemoglobinemia risks.

  • Don PPE: Put on the FR lab coat, chemical apron, goggles, and face shield[8]. Don the inner Butyl rubber gloves, followed by the outer Nitrile gloves[5].

Phase 2: Material Transfer and Weighing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Open the chemical container slowly. Note: Aniline derivatives are light-sensitive and hygroscopic; they may darken upon exposure to air and light[2].

  • Use a grounded, static-free stainless steel spatula to transfer the compound. Keep your breathing zone well outside the hood sash.

  • Once the desired mass is achieved, immediately seal the primary container tightly.

Phase 3: Decontamination and Doffing

  • Wipe down the exterior of the primary container, the balance, and the hood surface with a compatible solvent (e.g., dilute acetic acid solution to neutralize the basic amine, followed by soap and water).

  • Dispose of all wipes in a designated, sealed hazardous waste bin.

  • Remove the outer nitrile gloves inside the hood and dispose of them.

  • Wash the inner butyl gloves with soap and water before doffing to prevent cross-contamination.

Emergency Response & Medical Management

Because the production of methemoglobin may continue for up to 20 hours after exposure, symptoms (dizziness, headache, cyanosis, chocolate-brown blood) may be dangerously delayed[1]. Immediate decontamination is critical.

G Start Accidental Exposure Detected Eval Identify Exposure Route Start->Eval Skin Dermal Contact Eval->Skin Eye Ocular Contact Eval->Eye Inhale Inhalation Eval->Inhale DeconSkin Remove PPE/Clothing Wash with soap 15+ mins Skin->DeconSkin DeconEye Use Eyewash Station Flush 15+ mins Eye->DeconEye DeconInhale Move to Fresh Air Administer O2 if needed Inhale->DeconInhale Med Seek Immediate Medical Attention (Monitor for Cyanosis / Administer Methylene Blue) DeconSkin->Med DeconEye->Med DeconInhale->Med

Immediate emergency response workflow following acute aniline derivative exposure.

Clinical Note for Medical Personnel: In cases of severe methemoglobinemia (MetHb > 30% or symptomatic), the clinical antidote is Methylene Blue (1-2 mg/kg IV), which acts as an electron acceptor to reduce Fe³⁺ back to Fe²⁺ via the NADPH-methemoglobin reductase pathway[9].

Storage and Waste Disposal Logistics

  • Storage: Store 4-(Azepan-1-yl)-3-methylaniline in a tightly closed container in a cool, dry, well-ventilated poison cabinet. Keep strictly away from strong oxidizers, strong acids, and sources of ignition[2],[10]. Protect from light and moisture.

  • Disposal: Do not discharge into the environment or sewer systems; aniline derivatives are highly toxic to aquatic life[8]. All contaminated PPE, spill cleanup materials (sand, earth, vermiculite), and chemical waste must be collected in clearly labeled, sealed containers and disposed of via a licensed hazardous waste incineration facility[2].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.